Murizatoclax
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 5 investigational indications.
Structure
2D Structure
Properties
CAS No. |
2245848-05-7 |
|---|---|
Molecular Formula |
C42H57ClN4O5S |
Molecular Weight |
765.4 g/mol |
IUPAC Name |
(3'R,4S,6'R,7'R,8'E,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one |
InChI |
InChI=1S/C42H57ClN4O5S/c1-29-8-6-18-42(51-3,27-45-20-21-46-19-5-4-10-35(46)25-45)37-14-11-33(37)24-47-26-41(17-7-9-31-22-34(43)13-15-36(31)41)28-52-39-16-12-32(23-38(39)47)40(48)44-53(49,50)30(29)2/h6,12-13,15-16,18,22-23,29-30,33,35,37H,4-5,7-11,14,17,19-21,24-28H2,1-3H3,(H,44,48)/b18-6+/t29-,30+,33-,35+,37+,41-,42-/m0/s1 |
InChI Key |
BJTFTQIBRVBSBH-VCQPVEJUSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@@]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)(CN7CCN8CCCC[C@@H]8C7)OC |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)(CN7CCN8CCCCC8C7)OC |
Origin of Product |
United States |
Foundational & Exploratory
Murizatoclax: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for these malignant cells is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins like Myeloid Cell Leukemia-1 (Mcl-1). Murizatoclax (also known as Maritoclax) has emerged as a promising therapeutic agent that directly counteracts this survival strategy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its preclinical evaluation.
Introduction: The Role of Mcl-1 in AML and the Rationale for its Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bak, Bax, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these factions dictates cell fate. In many cancers, including AML, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins.
Mcl-1, in particular, is a critical survival factor for AML cells and is associated with chemotherapy resistance and poor prognosis.[1] Its overexpression sequesters pro-apoptotic proteins, preventing them from initiating the mitochondrial outer membrane permeabilization that is a point of no return in apoptosis. The dependence of AML cells on Mcl-1 makes it a prime therapeutic target. This compound is a novel, small-molecule inhibitor designed to selectively target Mcl-1, thereby restoring the natural apoptotic process in cancer cells.[2][3]
Core Mechanism of Action of this compound
This compound employs a distinct and potent mechanism to neutralize Mcl-1. Unlike some inhibitors that merely block the protein's function, this compound actively promotes its degradation.
Selective Binding and Induction of Proteasomal Degradation
This compound selectively binds to the BH3-binding groove of the Mcl-1 protein.[3] This binding competitively displaces pro-apoptotic proteins, such as Bim, that are sequestered by Mcl-1. Crucially, this interaction also tags Mcl-1 for degradation by the proteasome, the cell's machinery for protein disposal.[2][4][5][6][7] This dual action of releasing pro-apoptotic signals while simultaneously eliminating the anti-apoptotic protector makes this compound a highly effective agent. This degradation occurs without transcriptional downregulation of Mcl-1.[2][4]
Downstream Signaling Cascade: Triggering Apoptosis
The degradation of Mcl-1 initiates a cascade of pro-apoptotic events. The released Bim is now free to activate the effector proteins Bak and Bax. Activated Bak and Bax oligomerize on the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase cascade, including the cleavage and activation of caspase-3, a key executioner of apoptosis. Activated caspase-3 proceeds to cleave critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
References
- 1. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. Proteasomal degradation of Mcl-1 by maritoclax induces apoptosis and enhances the efficacy of ABT-737 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasomal Degradation of Mcl-1 by Maritoclax Induces Apoptosis and Enhances the Efficacy of ABT-737 in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
AMG 397: A Technical Guide to Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target binding affinity and selectivity of AMG 397, a potent, selective, and orally bioavailable inhibitor of Myeloid Cell Leukemia-1 (MCL-1). The information presented herein is compiled from preclinical data and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Executive Summary
AMG 397 is a small molecule inhibitor that targets MCL-1, an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of MCL-1 is a common feature in various cancers, where it promotes tumor cell survival and contributes to drug resistance.[1][2] AMG 397 was developed as a second-generation MCL-1 inhibitor, derived from its predecessor AMG 176, with improved potency and pharmacokinetic properties.[2][3] It exhibits picomolar affinity for MCL-1, effectively disrupting the protein-protein interaction between MCL-1 and pro-apoptotic proteins, thereby inducing apoptosis in cancer cells dependent on MCL-1 for survival.[2][4][5] While demonstrating significant preclinical promise, its clinical development has been challenged by safety signals, underscoring the complexities of targeting the BCL-2 family of proteins.[5][6][7]
Target Binding Affinity and Selectivity
The efficacy of a targeted therapeutic is fundamentally determined by its affinity for the intended target and its selectivity over other related proteins. AMG 397 was engineered for high-affinity binding to MCL-1 and selectivity against other BCL-2 family members.
Quantitative Binding Affinity
AMG 397 demonstrates exceptionally high binding affinity for its primary target, MCL-1. This potent interaction is critical for its ability to disrupt the MCL-1 survival signaling at low concentrations.
| Compound | Target | Binding Affinity (Ki) | Cellular Activity (IC50, OPM2 cells) | Reference(s) |
| AMG 397 | MCL-1 | 15 pM | 50 nM | [2][4][5] |
| AM-3106 (Advanced Lead) | MCL-1 | 100 pM | 19 nM | [2][4] |
| AMG 176 (Predecessor) | MCL-1 | 60 pM | Not specified in these results | [8] |
| A-1210477 (Reference Compound) | MCL-1 | 454 pM | Not specified in these results | [8][9] |
Selectivity Profile
High selectivity is crucial for minimizing off-target effects and associated toxicities. While specific quantitative selectivity data for AMG 397 against other BCL-2 family members is not detailed in the provided search results, the data for its closely related predecessor, AMG 176, indicates a highly selective profile. It is inferred that AMG 397 maintains or exceeds this level of selectivity.
| Compound | Selectivity Target | Fold Selectivity (over MCL-1) | Reference(s) |
| AMG 176 | BCL-2 | > 11,000-fold | [2] |
| BCL-xL | > 8,000-fold | [2] |
Mechanism of Action
AMG 397 functions by competitively binding to the BH3-binding groove on the MCL-1 protein.[2] This groove is the natural binding site for pro-apoptotic "BH3-only" proteins like BIM. By occupying this site, AMG 397 prevents MCL-1 from sequestering and neutralizing these pro-apoptotic partners. The release of proteins like BIM and the subsequent activation of effector proteins BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, programmed cell death (apoptosis).[2][9][10]
Experimental Protocols
The characterization of AMG 397's binding affinity and cellular activity involves a suite of sophisticated biophysical and cell-based assays. Below are detailed methodologies for key experiments relevant to this analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive assay used to measure protein-protein interactions, making it ideal for quantifying the disruption of the MCL-1/BIM complex by an inhibitor like AMG 397.[11][12]
Objective: To determine the concentration at which AMG 397 inhibits 50% (IC50) of the MCL-1 and BIM interaction.
Principle: The assay uses two fluorophores: a long-lifetime donor (e.g., Europium cryptate) and an acceptor (e.g., XL665 or Dy647).[11][12] When an antibody-labeled donor (e.g., anti-His-Europium) binds to a tagged MCL-1 protein (e.g., His-MCL-1) and an acceptor-labeled BIM peptide are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[11] AMG 397 disrupts this interaction, decreasing the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).[13] Reconstitute His-tagged MCL-1, biotinylated-BIM peptide, Europium-cryptate labeled anti-His antibody, and Streptavidin-XL665.
-
Compound Dispensing: In a 384-well assay plate, perform a serial dilution of AMG 397 to create a dose-response curve.[14]
-
Protein-Inhibitor Incubation: Add a fixed concentration of His-MCL-1 to the wells containing the inhibitor and incubate to allow for binding.
-
Peptide Addition: Add a fixed concentration of biotinylated-BIM peptide to the wells and incubate to allow for MCL-1/BIM interaction.
-
Detection Reagent Addition: Add the detection mix containing Europium-labeled anti-His antibody and Streptavidin-XL665. Incubate in the dark to allow for binding to the protein and peptide.
-
Signal Reading: Read the plate on a TR-FRET compatible microplate reader. Excite the donor (e.g., at 337 nm) and measure emission at two wavelengths: the donor's (e.g., 620 nm) and the acceptor's (e.g., 665 nm) after a time delay (e.g., 60 µs).[12][14]
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a drug engages with its target protein within the complex environment of a living cell.[15][16]
Objective: To confirm the binding of AMG 397 to MCL-1 in intact cells by observing a shift in the protein's thermal stability.
Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature (Tm). In CETSA, cells are treated with the drug and then heated.[15] At a specific temperature, the unbound target protein will denature and precipitate, while the drug-bound fraction remains soluble. The amount of soluble protein remaining is then quantified, typically by Western blot or other immunoassays.[16]
General Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., OPM2 multiple myeloma cells) to ~80-90% confluency.[2][15] Treat the cells with AMG 397 or a vehicle control (DMSO) and incubate.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[15]
-
Cell Lysis: Lyse the cells to release the intracellular contents (e.g., via freeze-thaw cycles or lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins and cell debris.[16]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble MCL-1 using a method like quantitative Western blotting or an AlphaScreen assay.[17]
-
Data Analysis: Plot the percentage of soluble MCL-1 against the temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.[15]
Kinome Scanning for Selectivity Profiling
To ensure a drug's effects are primarily due to its on-target activity, broad selectivity screening is essential. KINOMEscan is a competition binding assay technology used to quantitatively measure the interactions of a compound against a large panel of kinases. While MCL-1 is not a kinase, similar large-scale panels for other protein families, including BCL-2 members, are used to assess selectivity.
Objective: To determine the selectivity of AMG 397 by profiling its binding against a large panel of off-target proteins.
Principle: The test compound is incubated with a DNA-tagged protein target and an immobilized, active-site directed ligand. The amount of protein that binds to the immobilized ligand is measured via qPCR of the attached DNA tag. If the test compound binds to the protein, it prevents the protein from binding to the immobilized ligand, resulting in a reduced signal.
General Protocol:
-
Assay Preparation: A fixed concentration of the test compound (e.g., AMG 397) is prepared. The kinase panel, typically comprising hundreds of human kinases, is arrayed.
-
Binding Reaction: The compound is incubated with the individual kinases from the panel in the presence of an immobilized, broad-spectrum kinase inhibitor.
-
Washing: Unbound protein is washed away.
-
Quantification: The amount of kinase bound to the solid support is measured using qPCR.
-
Data Analysis: The results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound. A Kd can also be determined by running the assay with a range of compound concentrations. This provides a comprehensive map of the compound's off-target interactions.
Clinical Context
AMG 397 was the first orally administered MCL-1 inhibitor to enter clinical development.[2] A Phase 1 clinical trial (NCT03465540) was initiated to evaluate its safety, tolerability, and efficacy in patients with multiple myeloma, non-Hodgkin's lymphoma, and acute myeloid leukemia.[5][9][18] However, this trial was placed on clinical hold by the U.S. FDA due to a "safety signal for cardiac toxicity".[6][7][19] This adverse event has been a challenge for several MCL-1 inhibitors, highlighting a potential on-target toxicity in cardiomyocytes and the difficulty in achieving a sufficient therapeutic window for this class of drugs.[20][21][22]
Conclusion
AMG 397 is a preclinical compound characterized by its exceptional, picomolar binding affinity for MCL-1 and a highly selective profile against other BCL-2 family proteins. Its mechanism of action, involving the direct inhibition of MCL-1's anti-apoptotic function, has been well-established through a variety of in vitro assays. The methodologies described, including TR-FRET and CETSA, are crucial for quantifying target engagement and cellular potency. Despite its promising preclinical profile, the clinical development of AMG 397 was halted due to cardiac toxicity, a significant hurdle for the broader class of MCL-1 inhibitors. This underscores the critical importance of comprehensive selectivity and safety profiling in the development of targeted cancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 10. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dcreport.org [dcreport.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. captortherapeutics.com [captortherapeutics.com]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. probiologists.com [probiologists.com]
Murizatoclax (APG-2575): A Technical Guide to the Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murizatoclax, also known as Lisaftoclax or APG-2575, is a novel, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a BH3 mimetic, this compound selectively binds to the BCL-2 protein with high affinity, disrupting its interaction with pro-apoptotic proteins and thereby initiating the intrinsic pathway of apoptosis.[1][3] This targeted mechanism of action has positioned this compound as a promising therapeutic agent in the treatment of various hematologic malignancies that overexpress BCL-2, a key factor in cancer cell survival and resistance to conventional therapies. This technical guide provides an in-depth overview of the this compound-induced apoptosis pathway, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the core signaling and experimental workflows.
Core Mechanism: The Intrinsic Apoptosis Pathway
The BCL-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family includes anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1), pro-apoptotic effector proteins (BAX and BAK), and pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD). In cancer cells, the overexpression of anti-apoptotic proteins like BCL-2 leads to the sequestration of pro-apoptotic BH3-only proteins, preventing the activation of BAX and BAK. This inhibition of the apoptotic machinery is a hallmark of many cancers and a primary mechanism of therapeutic resistance.
This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the BCL-2 protein.[1][2] By occupying this groove, this compound displaces pro-apoptotic BH3-only proteins, particularly BIM.[1][3] The liberated BIM is then free to activate the effector proteins BAX and BAK. Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP is a critical, point-of-no-return event in apoptosis, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, primarily caspase-3. Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological changes of apoptosis and cell death.
Quantitative Data
The efficacy of this compound has been quantified through various preclinical studies, primarily focusing on its binding affinity (Ki) to BCL-2 family proteins and its half-maximal inhibitory concentration (IC50) in different cancer cell lines.
| Parameter | Target Protein | Value | Reference |
| Binding Affinity (Ki) | BCL-2 | < 0.1 nM | [1][3] |
| Binding Affinity (Ki) | BCL-xL | 0.1 nM | |
| Binding Affinity (Ki) | BCL-W | No binding | |
| Binding Affinity (Ki) | MCL-1 | No binding |
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 5.5 | |
| Molm13 | Acute Myeloid Leukemia | 6.4 | |
| Primary Human Multiple Myeloma Cells (Median) | Multiple Myeloma | 1330 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.
Cellular Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Multichannel pipette or automated pipetting station
-
Plate shaker
-
Luminometer
-
-
Protocol:
-
Prepare opaque-walled multiwell plates with mammalian cells in culture medium (100 µL per well for 96-well plates or 25 µL for 384-well plates).
-
Prepare control wells containing medium without cells to obtain a background luminescence value.
-
Add the desired concentrations of this compound to the experimental wells and incubate according to the specific experimental design (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Propidium Iodide (PI) staining solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells (e.g., 1 x 10⁶ cells) and treat with this compound for the desired time. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis for Cleaved PARP and Caspase-3
This technique is used to detect the cleavage of key apoptotic proteins, confirming the activation of the caspase cascade.
-
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of PARP and caspase-3 indicates apoptosis induction.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
General Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for BCL-2 inhibitors.
References
Preclinical Profile of Murizatoclax (Maritoclax) in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of Murizatoclax (also known as Maritoclax), a novel small molecule inhibitor of the anti-apoptotic protein Mcl-1. The data presented herein summarizes its mechanism of action, efficacy in various hematological malignancy models, and key experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound selectively induces the proteasomal degradation of Mcl-1, an anti-apoptotic B-cell lymphoma 2 (BCL-2) family protein, without affecting its transcription.[1][2][3] Overexpression of Mcl-1 is a known resistance mechanism to other BCL-2 inhibitors, such as ABT-737, making this compound a promising therapeutic agent for hematological malignancies dependent on Mcl-1 for survival.[1][2][4] By promoting Mcl-1 degradation, this compound unleashes pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway.
In Vitro Efficacy in Hematological Malignancies
This compound has demonstrated potent cytotoxic activity against various acute myeloid leukemia (AML) cell lines and primary patient samples, particularly those with elevated Mcl-1 levels.[1][2][3]
| Cell Line | Cancer Type | Key Findings | Reference |
| U937 | Acute Myeloid Leukemia | Significant cell death induction. | [1][4] |
| Primary AML cells | Acute Myeloid Leukemia | Effective killing of patient-derived cells with high Mcl-1. | [1][2] |
In Vivo Efficacy in Xenograft Models
Preclinical evaluation in mouse xenograft models has demonstrated the anti-tumor activity and tolerability of this compound.
| Animal Model | Cell Line Xenograft | Treatment Regimen | Key Outcomes | Reference |
| Athymic nude mice | U937 | 20 mg/kg/day, intraperitoneally | Significant tumor shrinkage, 36% tumor remission rate. | [1][2][3][4] |
Synergy with Other BCL-2 Family Inhibitors
A key finding from preclinical studies is the synergistic effect of this compound with BCL-2 inhibitors like ABT-737. This combination effectively overcomes Mcl-1-mediated resistance to ABT-737.[1][2]
Overcoming Stroma-Mediated Drug Resistance
The bone marrow microenvironment can confer drug resistance to cancer cells. Studies have shown that this compound is more effective than conventional chemotherapy, such as daunorubicin, at inducing leukemia cell death when co-cultured with bone marrow stromal cells (HS-5).[1][3][4] This suggests that this compound can overcome stroma-mediated drug resistance, a significant advantage in treating hematological malignancies.[4]
Safety Profile
Preclinical studies indicate a favorable safety profile for this compound. It has been shown to be less toxic than daunorubicin to bone marrow stromal cells, primary mouse bone marrow cells, and hematopoietic progenitor cells.[1][3][4] In vivo studies in athymic nude mice did not show apparent toxicity to healthy tissues or circulating blood cells at efficacious doses.[1][2][3][4]
Detailed Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Culture: AML cell lines (e.g., U937) and primary AML cells were cultured in appropriate media. For co-culture experiments, leukemia cells were cultured with a layer of HS-5 bone marrow stromal cells.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, daunorubicin, or ABT-737 for specified durations.
-
Viability Assessment: Cell viability was typically measured using assays such as MTT or by trypan blue exclusion.
-
Apoptosis Detection: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.
Western Blotting for Mcl-1 Levels
-
Cell Lysis: Treated and untreated cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies specific for Mcl-1 and a loading control (e.g., β-actin).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate were used for detection.
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: U937 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound (20 mg/kg/day) or vehicle was administered intraperitoneally.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Toxicity Assessment: Animal body weight and general health were monitored throughout the study.
-
Endpoint: At the end of the study, tumors were excised and weighed. Blood and other tissues were collected for toxicity analysis.
Conclusion
The preclinical data for this compound (Maritoclax) strongly support its potential as a therapeutic agent for hematological malignancies, particularly AML with high Mcl-1 expression. Its unique mechanism of inducing Mcl-1 degradation, synergistic activity with other BCL-2 inhibitors, ability to overcome stroma-mediated resistance, and favorable safety profile warrant further clinical investigation. The experimental protocols outlined provide a foundation for continued research and development of this promising anti-cancer compound.
References
- 1. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Murizatoclax (AMG 397): A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murizatoclax (AMG 397) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional chemotherapies and other targeted agents.[3][4] this compound was developed as a next-generation MCL-1 inhibitor, building upon the experience of its intravenous predecessor, AMG 176, with the goal of providing a more convenient oral dosing option for patients with hematologic malignancies.[5][6] This technical guide provides an in-depth summary of the discovery and preclinical development of this compound, including its mechanism of action, key preclinical data, and the experimental approaches used in its evaluation.
Discovery and Optimization
The development of this compound stemmed from a structure-guided drug design approach aimed at improving the potency and pharmacokinetic properties of the clinical-stage intravenous MCL-1 inhibitor, AMG 176.[5][6] Researchers at Amgen identified that AMG 176 could bind to MCL-1 in two different conformations. By favoring the more active conformation through ligand-based design, they developed the advanced lead compound AM-3106, which demonstrated significantly improved cell-based potency.[5][6] Further refinement of the potency and pharmacokinetic profile of AM-3106 led to the discovery of this compound (AMG 397).[5][6]
Mechanism of Action
This compound selectively binds with high affinity to the BH3-binding groove of the MCL-1 protein.[1][5] This binding competitively disrupts the interaction between MCL-1 and pro-apoptotic BCL-2 family members, such as BIM.[1][5] By freeing these pro-apoptotic proteins, this compound initiates the intrinsic apoptotic pathway, leading to the activation of effector caspases and subsequent cancer cell death.[5][6]
Caption: Mechanism of action of this compound (AMG 397).
Preclinical Efficacy
The preclinical activity of this compound was evaluated in a range of in vitro and in vivo models of hematologic malignancies.
In Vitro Activity
This compound demonstrated potent and selective inhibition of MCL-1 with picomolar affinity.[5][6] In cellular assays, it effectively disrupted the MCL-1:BIM interaction and induced apoptosis in MCL-1-dependent cancer cell lines.[1][5]
Table 1: In Vitro Potency of this compound and Precursor Compounds
| Compound | Target | Binding Affinity (Ki) | OPM2 Cell Viability (IC50) |
| AMG 176 | MCL-1 | - | - |
| AM-3106 | MCL-1 | 100 pM[5] | 19 nM[5] |
| This compound (AMG 397) | MCL-1 | 15 pM[5][6] | 50 nM[5][6] |
In Vivo Efficacy
Oral administration of this compound led to significant anti-tumor activity in various xenograft and orthotopic models of hematologic cancers.[5][6]
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Dosing Schedule | Result |
| OPM2 Multiple Myeloma Xenograft | 25 or 50 mg/kg, once or twice weekly | Significant tumor regressions; 9 out of 10 mice tumor-free in the 50 mg/kg groups at the end of the study.[5][6] |
| MOLM-13 AML Orthotopic Model | 10 mg/kg, twice weekly | 47% tumor growth inhibition (TGI).[5][6] |
| MOLM-13 AML Orthotopic Model | 30 mg/kg, twice weekly | 99% TGI.[5][6] |
| MOLM-13 AML Orthotopic Model | 60 mg/kg, twice weekly | 75% tumor regression.[5][6] |
Combination Studies
Preclinical studies also explored the synergistic potential of this compound with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax.[5][6]
Table 3: Efficacy of this compound in Combination Therapy
| Cancer Model | Treatment | Result |
| MOLM-13 AML Orthotopic Model | This compound (10 mg/kg, twice weekly) + Venetoclax (50 mg/kg, daily) | 45% tumor regression.[5][6] |
Experimental Protocols
While detailed, step-by-step experimental protocols are not publicly available, the following outlines the general methodologies employed in the preclinical evaluation of this compound based on published abstracts.
Caption: General workflow for preclinical evaluation.
Binding Affinity Assays
The binding affinity of this compound to MCL-1 was likely determined using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the dissociation constant (Ki).
Cellular Potency Assays
The half-maximal inhibitory concentration (IC50) in cancer cell lines was determined using cell viability assays. The OPM2 multiple myeloma cell line, known to be dependent on MCL-1 for survival, was a key model.[5][6] These assays typically involve treating cells with a range of drug concentrations for a specified period (e.g., 24 hours) and then measuring cell viability using a reagent like CellTiter-Glo®.
In Vivo Xenograft and Orthotopic Models
-
Xenograft Models: Human cancer cell lines (e.g., OPM2) were implanted subcutaneously into immunocompromised mice.[5][6] Once tumors were established, mice were treated with this compound or vehicle control. Tumor volume was measured regularly to assess tumor growth inhibition or regression.
-
Orthotopic Models: Human cancer cells (e.g., MOLM-13) were implanted into the relevant anatomical site (e.g., bone marrow for AML) to better mimic human disease.[5][6] Disease progression and response to treatment were monitored using methods like bioluminescence imaging.
Pharmacodynamic Marker Analysis
To confirm the mechanism of action in vivo, tumors from treated animals were analyzed for biomarkers of apoptosis.[5][6] This likely involved techniques such as Western blotting or immunohistochemistry to detect increases in cleaved Caspase-3 and cleaved PARP, as well as the activation of BAK.[5][6]
Clinical Development and Challenges
This compound (AMG 397) entered Phase I clinical trials for patients with multiple myeloma, non-Hodgkin's lymphoma, and acute myeloid leukemia.[7] However, in 2019, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase I study of this compound due to a reported safety signal of cardiac toxicity.[7] This also led to a voluntary hold on the recruitment of new patients for the clinical trial of its predecessor, AMG 176.[7]
Conclusion
This compound (AMG 397) represents a significant advancement in the development of oral MCL-1 inhibitors. Its discovery through a structure-guided design led to a compound with picomolar affinity for its target and potent anti-tumor activity in preclinical models of hematologic malignancies, both as a single agent and in combination with other targeted therapies. While its clinical development has been challenged by safety concerns, the preclinical data for this compound underscores the therapeutic potential of targeting MCL-1 in cancer. The insights gained from the development of this compound will undoubtedly inform future efforts to create safer and more effective inhibitors of this critical anti-apoptotic protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. firstwordpharma.com [firstwordpharma.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of MCL-1 Inhibition in Cancer Therapy
Executive Summary
Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key survival mechanism for many cancers and a major contributor to resistance against conventional and targeted therapies. Consequently, MCL-1 has emerged as a high-priority target for novel cancer therapeutics. This technical guide provides a comprehensive overview of the role of MCL-1 in cancer, the mechanism of action of MCL-1 inhibitors, their clinical development, and the experimental protocols used to evaluate their efficacy. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.
Introduction to MCL-1 and its Role in Cancer
MCL-1 is an essential regulator of the intrinsic or mitochondrial pathway of apoptosis.[1][2][3] It prevents programmed cell death by sequestering pro-apoptotic proteins, particularly the effector proteins BAX and BAK, and the BH3-only proteins BIM, PUMA, and NOXA.[4][5][6] Unlike other anti-apoptotic BCL-2 family members, MCL-1 has a very short half-life and its expression is tightly regulated at the transcriptional, translational, and post-translational levels, allowing it to act as a rapid sensor of cellular stress.[5][7][8]
In many malignancies, including hematologic cancers like multiple myeloma and acute myeloid leukemia (AML), as well as solid tumors such as breast and lung cancer, the MCL1 gene is frequently amplified, or the protein is overexpressed.[1][4][9][10] This aberrant expression provides a significant survival advantage to cancer cells and is a common mechanism of resistance to a wide range of anti-cancer therapies, including conventional chemotherapy and other targeted agents like the BCL-2 inhibitor venetoclax.[6][11][12][13] The critical dependence of many tumors on MCL-1 for survival, a phenomenon known as "MCL-1 addiction," makes it a compelling therapeutic target.
The Intrinsic Apoptosis Pathway and MCL-1's Mechanism of Action
The intrinsic apoptosis pathway is controlled by a delicate balance between pro- and anti-apoptotic proteins of the BCL-2 family.[1][14] In healthy cells, anti-apoptotic proteins like MCL-1 and BCL-2 bind to and inhibit the pro-apoptotic effector proteins BAX and BAK.[2] Upon receiving apoptotic stimuli, BH3-only proteins are activated and neutralize the anti-apoptotic proteins, leading to the release and activation of BAX and BAK.[14][15] Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which ultimately triggers caspase activation and cell death.[5][16]
MCL-1 inhibitors are small molecules designed to mimic the action of pro-apoptotic BH3-only proteins.[15][16][17] They bind with high affinity to a hydrophobic groove on the MCL-1 protein, competitively displacing the pro-apoptotic proteins that MCL-1 sequesters.[4][18] This frees BAX and BAK to initiate the apoptotic cascade, leading to selective killing of MCL-1-dependent cancer cells.[4][16]
Caption: The MCL-1 signaling pathway in apoptosis.
Therapeutic Strategies Involving MCL-1 Inhibition
Monotherapy
In cancers that are highly dependent on MCL-1 for survival, MCL-1 inhibitors have shown promise as single-agent therapies in preclinical models.[19] Several selective MCL-1 inhibitors have advanced to clinical trials, demonstrating the potential for monotherapy in specific patient populations.[2][12]
Combination Therapy
A key strategy for the use of MCL-1 inhibitors is in combination with other anti-cancer agents to overcome or prevent drug resistance.[4]
-
With BCL-2 Inhibitors (e.g., Venetoclax): Resistance to the BCL-2 inhibitor venetoclax is often mediated by the upregulation of MCL-1.[6] Co-treatment with an MCL-1 inhibitor can restore sensitivity to venetoclax in resistant cells.[20][21] This combination has shown synergistic effects in preclinical models of various hematologic malignancies.[20][21]
-
With Chemotherapy and other Targeted Agents: MCL-1 is also implicated in resistance to conventional chemotherapies and other targeted drugs.[6][13] Combining MCL-1 inhibitors with these agents can enhance their efficacy and overcome acquired resistance.[2][12]
Clinical Development of MCL-1 Inhibitors
Several small-molecule MCL-1 inhibitors have entered clinical trials for both hematologic malignancies and solid tumors.[2][12][22]
| Compound | Developer(s) | Phase of Development | Indications | Notable Findings/Challenges |
| S63845 / S64315 (MIK665) | Servier / Novartis | Phase 1/2 | Hematologic Malignancies (AML, MM) | First-in-class MCL-1 inhibitor to show clinical activity.[19] Being tested in combination with other agents.[19] |
| AMG-176 | Amgen | Phase 1 (Terminated) | Hematologic Malignancies (MM, AML) | Showed preclinical promise but clinical development was halted due to cardiac toxicity.[9] |
| AMG-397 | Amgen | Phase 1 (Terminated) | Hematologic Malignancies | Similar to AMG-176, development was discontinued due to safety concerns.[23] |
| AZD5991 | AstraZeneca | Phase 1/2 (Terminated) | Hematologic Malignancies | Demonstrated preclinical efficacy but clinical trials were terminated, with cardiac adverse events being a concern.[9][21][24] |
| ABBV-467 | AbbVie | Phase 1 (Terminated) | Multiple Myeloma, AML | Efficacious in preclinical models but associated with increases in cardiac troponin levels in patients.[25] |
| PRT1419 | Prelude Therapeutics | Phase 1 | Hematologic Malignancies, Solid Tumors | Currently in early-phase clinical trials. |
Note: The clinical trial landscape is dynamic, and the status of these compounds may have changed.
A significant challenge in the development of MCL-1 inhibitors has been on-target cardiac toxicity.[9][11] MCL-1 is essential for the survival of cardiomyocytes, and its inhibition can lead to cardiac adverse events.[7] This has led to the termination of several clinical trials and highlights the need for a therapeutic window where cancer cells are more sensitive to MCL-1 inhibition than healthy heart cells.
Mechanisms of Resistance to MCL-1 Inhibition
As with any targeted therapy, cancer cells can develop resistance to MCL-1 inhibitors through various mechanisms:
-
Upregulation of other Anti-Apoptotic Proteins: A common escape mechanism is the upregulation of other BCL-2 family members, such as BCL-2 or BCL-xL, which can compensate for the loss of MCL-1 function.[20]
-
Alterations in MCL-1 Regulation: Changes in the proteins that regulate MCL-1 stability, such as the deubiquitinase USP9X or the E3 ligase MULE, could potentially lead to resistance.[7][8][26]
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/AKT or MAPK/ERK can promote cell survival and counteract the pro-apoptotic effects of MCL-1 inhibition.[8][10]
Key Experimental Protocols for Evaluating MCL-1 Inhibition
A variety of experimental techniques are employed to study the efficacy and mechanism of action of MCL-1 inhibitors.
Target Engagement and Binding Affinity
-
Fluorescence Polarization (FP)-Based Competitive Binding Assays:
-
Principle: This assay measures the ability of an inhibitor to displace a fluorescently labeled BH3 peptide from the binding groove of the MCL-1 protein. The change in polarization of the fluorescent signal is proportional to the amount of displaced peptide.
-
Methodology: Recombinant MCL-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., from the BIM protein). The MCL-1 inhibitor is then titrated into the mixture. The IC50 value, the concentration of inhibitor required to displace 50% of the bound peptide, is determined. Ki values can then be calculated to represent the binding affinity.[27]
-
Data Output: IC50 and Ki values, providing a quantitative measure of binding affinity and selectivity when tested against other BCL-2 family proteins.[27]
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the real-time binding kinetics of an inhibitor to its target protein, which is immobilized on a sensor chip.
-
Methodology: Recombinant MCL-1 protein is immobilized on a sensor chip. The inhibitor is flowed over the chip at various concentrations, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured.
-
Data Output: Association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Cellular Activity and Apoptosis Induction
-
Cell Viability Assays (e.g., CTG, MTT):
-
Principle: These assays measure the metabolic activity of cells as an indicator of cell viability.
-
Methodology: Cancer cell lines are treated with a range of concentrations of the MCL-1 inhibitor for a defined period (e.g., 24, 48, 72 hours). A reagent is then added that is converted into a detectable signal (luminescence, color) by metabolically active cells.
-
Data Output: EC50 values, the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase-Glo, PARP Cleavage):
-
Principle: These assays detect specific hallmarks of apoptosis.
-
Methodology:
-
Annexin V/PI: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), which enters cells with compromised membranes (late apoptosis/necrosis). Stained cells are analyzed by flow cytometry.
-
Caspase-Glo: This is a luminogenic assay that measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
PARP Cleavage: The cleavage of PARP by activated caspases is a classic marker of apoptosis. This is typically detected by Western blotting using an antibody that specifically recognizes the cleaved form of PARP.[26]
-
-
Data Output: Quantification of apoptotic cells, caspase activity, or levels of cleaved PARP.
-
Caption: A typical experimental workflow for evaluating an MCL-1 inhibitor.
Mechanism of Action in Cells
-
Co-Immunoprecipitation (Co-IP):
-
Principle: This technique is used to determine if two proteins interact in a cellular context.
-
Methodology: Cells are treated with the MCL-1 inhibitor. The cells are then lysed, and an antibody against MCL-1 is used to pull down MCL-1 and any proteins bound to it. The immunoprecipitated complex is then analyzed by Western blotting to see if pro-apoptotic proteins like BIM or BAK are released from MCL-1 following inhibitor treatment.[28]
-
Data Output: Qualitative or semi-quantitative assessment of protein-protein interactions.
-
-
Dynamic BH3 Profiling:
-
Principle: This assay measures the "priming" of mitochondria for apoptosis by assessing their sensitivity to a panel of BH3 peptides.
-
Methodology: Cells are treated with the MCL-1 inhibitor. The cells are then permeabilized, and mitochondria are exposed to different BH3 peptides that selectively antagonize specific anti-apoptotic proteins. Mitochondrial outer membrane permeabilization is then measured.[29]
-
Data Output: A profile of the cell's dependence on different anti-apoptotic proteins and how this changes upon treatment with an MCL-1 inhibitor.
-
Quantitative Data on MCL-1 Inhibitors
The following table summarizes key quantitative data for selected MCL-1 inhibitors from preclinical studies. It is important to note that assay conditions can vary between studies, affecting the absolute values.
| Inhibitor | Target | Binding Affinity (Ki or IC50) | Cellular Potency (EC50) | Cell Line(s) | Reference |
| A-1210477 | MCL-1 | Ki < 1 nM | ~35-80 nM | H929 (Multiple Myeloma) | [12] |
| S63845 | MCL-1 | Ki < 0.2 nM | ~10-100 nM | Various Hematologic Cancer Lines | [12] |
| AZD5991 | MCL-1 | Ki < 1 nM | ~10-50 nM | AML and MM cell lines | [21] |
| UMI-77 | MCL-1 | IC50 = 0.49 µM (FP) | ~1-5 µM | BxPC-3 (Pancreatic Cancer) | [27] |
| MIM1 | MCL-1 | IC50 = 4.78 µM (FP) | >10 µM | Leukemia cells | [30] |
Future Perspectives and Conclusion
The development of MCL-1 inhibitors represents a significant advancement in targeted cancer therapy. Despite the challenges, particularly cardiac toxicity, the therapeutic potential of these agents remains high. Future research will likely focus on:
-
Developing inhibitors with improved therapeutic windows: This may involve designing molecules with different pharmacokinetic and pharmacodynamic properties or exploring novel delivery systems.
-
Identifying predictive biomarkers: To select patients most likely to respond to MCL-1 inhibition, robust biomarkers are needed.[23] While MCL-1 expression level itself is not a perfect predictor, other approaches like dynamic BH3 profiling may be more informative.[23][29]
-
Optimizing combination strategies: Further investigation into the most effective combination therapies for different cancer types will be crucial to maximizing the clinical benefit of MCL-1 inhibitors.
References
- 1. Toward Targeting Antiapoptotic MCL-1 for Cancer Therapy | Annual Reviews [annualreviews.org]
- 2. dovepress.com [dovepress.com]
- 3. Targeting Myeloid Leukemia-1 in Cancer Therapy: Advances and Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 10. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. oatext.com [oatext.com]
- 16. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BH3 mimetics to improve cancer therapy; mechanisms and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Global MCL1 Inhibitor Drug Clinical Trials & Commercialization Analysis Report 2023: Insight by Company, Indication, Phase and Innovation and Development Trends By Different Cancers [prnewswire.com]
- 20. ashpublications.org [ashpublications.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Advances in Clinical Research on Mcl-1 Inhibitors [synapse.patsnap.com]
- 23. probiologists.com [probiologists.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. biorxiv.org [biorxiv.org]
- 29. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake of Murizatoclax: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed public information and specific experimental studies on the cellular uptake mechanism of Murizatoclax (also known as AMG-176) remain limited. This guide, therefore, synthesizes general principles of small molecule drug uptake and contextualizes them for the investigation of this compound, a potent and selective Mcl-1 inhibitor. The experimental protocols and data presented are illustrative and based on methodologies commonly employed in the study of drug cellular transport.
Introduction to this compound
This compound is a small molecule inhibitor that targets the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a common survival mechanism in various cancer cells, making it a compelling target for therapeutic intervention. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak, thereby activating the intrinsic apoptosis pathway. While its intracellular mechanism of action is well-understood, the precise process by which this compound traverses the cell membrane to engage its target is a critical area of ongoing investigation.
Understanding the cellular uptake of this compound is paramount for optimizing its therapeutic efficacy, predicting potential resistance mechanisms, and informing the design of future drug delivery strategies.
Postulated Cellular Uptake Mechanisms for Small Molecule Inhibitors
The cellular entry of small molecule inhibitors like this compound can be broadly categorized into several pathways. The specific route is often dictated by the physicochemical properties of the molecule, including its size, charge, lipophilicity, and the landscape of transporters on the cell surface.
Table 1: Potential Cellular Uptake Mechanisms for this compound
| Uptake Mechanism | Description | Key Cellular Machinery | Experimental Readout |
| Passive Diffusion | Movement across the cell membrane down a concentration gradient. Favored by small, lipophilic molecules. | Lipid bilayer | Measurement of intracellular drug concentration over time. |
| Facilitated Diffusion | Carrier-mediated transport across the membrane down a concentration gradient. Does not require energy. | Membrane transporter proteins (e.g., SLC transporters) | Saturation kinetics, competitive inhibition with known substrates. |
| Active Transport | Carrier-mediated transport against a concentration gradient, requiring energy (ATP). | ATP-binding cassette (ABC) transporters | ATP depletion studies, sensitivity to specific transporter inhibitors. |
| Endocytosis | Engulfment of the drug by the cell membrane to form a vesicle. | Clathrin, caveolin, dynamin | Inhibition by endocytosis inhibitors (e.g., chlorpromazine, genistein). |
A logical workflow for investigating these potential mechanisms is outlined below.
Caption: A logical workflow for investigating the cellular uptake mechanism of this compound.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments designed to elucidate the cellular uptake mechanism of this compound.
Time- and Concentration-Dependent Uptake Assay
Objective: To quantify the rate and extent of this compound accumulation in cancer cells.
Methodology:
-
Cell Culture: Plate a relevant cancer cell line (e.g., OPM-2 multiple myeloma cells) in 24-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.
-
Drug Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).
-
Incubation: Incubate the cells for different time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Cell Lysis: At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Analyze the cell lysates for this compound concentration using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Normalization: Normalize the intracellular drug concentration to the total protein content of each sample, determined by a BCA assay.
Energy Dependence Assay
Objective: To determine if the cellular uptake of this compound is an active, energy-requiring process.
Methodology:
-
Cell Preparation: Culture cells as described in Protocol 3.1.
-
ATP Depletion: Pre-incubate the cells for 30 minutes in a glucose-free medium containing an inhibitor of oxidative phosphorylation (e.g., 50 mM 2-deoxy-D-glucose and 10 µM oligomycin).
-
Drug Incubation: Following pre-incubation, add this compound at a fixed concentration (e.g., 100 nM) to the ATP-depleted cells and a control group of cells in complete medium. Incubate for a predetermined time (e.g., 30 minutes).
-
Quantification and Analysis: Harvest the cells, lyse, and quantify the intracellular this compound concentration using LC-MS/MS as described above. Compare the drug accumulation in ATP-depleted cells to that in control cells. A significant reduction in uptake in the treated group would indicate an energy-dependent process.
Endocytosis Inhibition Assay
Objective: To investigate the role of endocytic pathways in this compound uptake.
Methodology:
-
Cell Preparation: Culture cells as described in Protocol 3.1.
-
Inhibitor Pre-treatment: Pre-incubate the cells for 1 hour with known inhibitors of endocytosis, such as chlorpromazine (clathrin-mediated endocytosis inhibitor, 10 µg/mL) or genistein (caveolae-mediated endocytosis inhibitor, 200 µM).
-
Co-incubation: Add this compound (e.g., 100 nM) to the inhibitor-containing medium and incubate for a defined period (e.g., 1 hour).
-
Analysis: Quantify the intracellular this compound concentration as previously described and compare it to a control group treated with this compound alone. A significant decrease in uptake in the presence of an inhibitor suggests the involvement of that specific endocytic pathway.
Illustrative Signaling and Transport Pathways
The following diagrams illustrate potential pathways for this compound cellular entry.
Caption: Hypothetical passive diffusion of this compound across the cell membrane.
Caption: Model of carrier-mediated active transport of this compound into the cell.
Conclusion and Future Directions
While the precise cellular uptake mechanism of this compound has not been extensively detailed in publicly available literature, the experimental framework provided in this guide offers a robust starting point for its investigation. A thorough understanding of how this promising Mcl-1 inhibitor enters cancer cells will be instrumental in its continued clinical development and in devising strategies to overcome potential mechanisms of drug resistance. Future studies employing techniques such as siRNA or CRISPR-Cas9 to screen for specific transporters, coupled with advanced imaging of fluorescently tagged this compound, will be crucial in definitively elucidating its path into the cell.
Murizatoclax: A Potential Therapeutic Avenue for Solid Tumors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murizatoclax (AMG 397) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key mechanism of cancer cell survival and resistance to therapy in a variety of malignancies, including solid tumors. While the preponderance of preclinical and clinical investigation of this compound has centered on hematological cancers, emerging evidence suggests its potential as a therapeutic agent in solid tumors. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential application in solid tumor oncology.
Introduction: Targeting Apoptosis in Cancer Therapy
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic (e.g., BAX, BAK, BIM) members. In many cancers, the overexpression of pro-survival proteins sequesters pro-apoptotic partners, preventing the initiation of cell death.
MCL-1 is a critical pro-survival BCL-2 family member frequently amplified or overexpressed in a range of solid tumors, where its high expression often correlates with poor prognosis and resistance to conventional therapies. This makes MCL-1 an attractive target for therapeutic intervention. This compound is a second-generation MCL-1 inhibitor designed for high potency and selectivity, aiming to restore the apoptotic potential of cancer cells.
Mechanism of Action of this compound
This compound selectively binds to the BH3-binding groove of the MCL-1 protein with high affinity. This competitive binding displaces pro-apoptotic proteins, such as BIM, that are sequestered by MCL-1. The release of these pro-apoptotic effectors leads to the activation of BAX and BAK, which then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in the execution of apoptosis.
Unraveling Resistance: A Technical Guide to the Early-Stage Research on Murizatoclax Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murizatoclax (also known as AMG-176) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic apoptotic pathway. Its overexpression is a common feature in various hematological malignancies and solid tumors, contributing to tumor cell survival and resistance to conventional chemotherapies and other targeted agents. This compound represents a promising therapeutic strategy by directly targeting Mcl-1, thereby unleashing the pro-apoptotic machinery in cancer cells. However, as with many targeted therapies, the emergence of intrinsic and acquired resistance poses a significant clinical challenge. This technical guide provides an in-depth overview of the early-stage research into the mechanisms of resistance to this compound, with a focus on the underlying molecular pathways, experimental methodologies to investigate this resistance, and quantitative data from preclinical studies.
Core Resistance Mechanisms to this compound
Early research has identified several key mechanisms that can contribute to both intrinsic and acquired resistance to this compound and other Mcl-1 inhibitors. These mechanisms primarily involve the intricate interplay between members of the Bcl-2 protein family and the activation of compensatory survival signaling pathways.
Upregulation of Alternative Anti-Apoptotic Proteins
The Bcl-2 family of proteins maintains a delicate balance between pro-survival and pro-apoptotic signals. When Mcl-1 is inhibited by this compound, cancer cells can adapt by upregulating other anti-apoptotic proteins, such as Bcl-xL and Bcl-2, to sequester pro-apoptotic effector proteins like BIM, thereby preventing apoptosis.[1][2][3] This "swapping" of dependencies is a common escape mechanism.
-
Bcl-xL Upregulation: Increased expression of Bcl-xL is a frequently observed mechanism of resistance to Mcl-1 inhibitors.[1][2] Bcl-xL can effectively compensate for the loss of Mcl-1 function by binding to and inactivating pro-apoptotic proteins.
-
Bcl-2 Upregulation: While less common as a primary resistance mechanism to Mcl-1 inhibition, increased Bcl-2 levels can also contribute to a resistant phenotype, particularly in concert with other resistance mechanisms.
Alterations in Pro-Apoptotic Proteins
The efficacy of BH3 mimetics like this compound is dependent on the presence and function of pro-apoptotic "effector" proteins, primarily BAX and BAK.
-
Decreased BAX Expression: Reduced levels of BAX have been identified as a potential mechanism of resistance to the combination of this compound and the Bcl-2 inhibitor venetoclax.[4][5][6] Without sufficient BAX, the apoptotic signal initiated by the release of pro-apoptotic BH3-only proteins cannot be effectively transduced into mitochondrial outer membrane permeabilization.
Paradoxical Stabilization of Mcl-1 Protein
Interestingly, treatment with Mcl-1 inhibitors, including this compound, can lead to the stabilization and accumulation of the Mcl-1 protein itself.[7] While the inhibitor occupies the BH3-binding groove and prevents Mcl-1 from sequestering pro-apoptotic proteins, the increased level of the Mcl-1 protein could potentially act as a "sink" for the drug, reducing its effective concentration at the mitochondria. This stabilization is thought to occur through the inhibition of Mcl-1 ubiquitination and degradation.
Activation of Pro-Survival Signaling Pathways
Upstream signaling pathways can influence the expression and activity of Bcl-2 family proteins, thereby contributing to this compound resistance.
-
Constitutive ERK Signaling: The Ras-Raf-MEK-ERK pathway is a key signaling cascade that promotes cell survival and proliferation. Constitutive activation of this pathway can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like BIM, thus conferring resistance to Mcl-1 inhibitors.[8]
Data Presentation: Quantitative Insights into this compound Resistance
The following tables summarize key quantitative data from preclinical studies investigating this compound (AMG-176) activity and resistance.
Table 1: In Vitro Efficacy of this compound (AMG-176) in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | < 0.1 | [9] |
| MV-4-11 | Acute Myeloid Leukemia | < 0.1 | [9] |
| Kasumi-1 | Acute Myeloid Leukemia | 5.4 - 6.8 (Intermediate Resistance) | [9] |
| OCI-AML3 | Acute Myeloid Leukemia | 11 - 42 (Resistant) | [9] |
Table 2: Synergistic Activity of this compound (AMG-176) with Venetoclax in Primary Chronic Lymphocytic Leukemia (CLL) Cells
| Treatment Condition | Mean % Cell Death (± SEM) | P-value | Reference |
| Baseline (C1D1) | [10] | ||
| AMG-176 (100 nM) | 26% | 0.026 | [10] |
| AMG-176 (300 nM) | 42% | <0.0001 | [10] |
| Venetoclax (100 nM) | 61% | 0.0002 | [10] |
| Venetoclax (100 nM) + AMG-176 (100 nM) | 70% | <0.001 | [10] |
| Venetoclax (100 nM) + AMG-176 (300 nM) | 70% | <0.001 | [10] |
| Post-Ibrutinib + Venetoclax (C5D1) | [10] | ||
| Venetoclax (100 nM) | 19.7% ± 3.5% | [10] | |
| Venetoclax (100 nM) + AMG-176 (100 nM) | 36.8% ± 4.9% | ≤0.0002 | [10] |
| Venetoclax (100 nM) + AMG-176 (300 nM) | 42.5% ± 6.2% | <0.0002 | [10] |
Table 3: Protein Expression Changes Associated with Acquired Resistance to BH3 Mimetics
| Protein | Change in Resistant Cells | Functional Consequence | Reference |
| Mcl-1 | Increased | Sequesters pro-apoptotic proteins | [1] |
| Bcl-xL | Increased | Compensates for Mcl-1 inhibition | [1] |
| BAX | Decreased | Impairs apoptosis execution | [4] |
Experimental Protocols
Detailed methodologies are crucial for the robust investigation of this compound resistance. Below are protocols for key experiments cited in this guide.
Cell Viability Assays (MTT and alamarBlue)
Purpose: To determine the cytotoxic effect of this compound and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
b) alamarBlue Assay Protocol [4][6]
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired drug exposure time (e.g., 24-72 hours).
-
alamarBlue Addition: Add 10 µL of alamarBlue reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence/Absorbance Measurement: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance at 570 nm and 600 nm.
-
Data Analysis: Calculate the percentage reduction of alamarBlue and determine cell viability relative to the control to derive the IC50.
Western Blotting for Bcl-2 Family Proteins
Purpose: To quantify the expression levels of key anti-apoptotic (Mcl-1, Bcl-xL, Bcl-2) and pro-apoptotic (BAX, BIM) proteins in sensitive and resistant cells.[11][12][13][14]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Mcl-1, Bcl-xL, Bcl-2, BAX, BIM, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.
Co-Immunoprecipitation (Co-IP)
Purpose: To investigate the protein-protein interactions between Bcl-2 family members, for example, to determine if increased Bcl-xL in resistant cells sequesters more BIM.[10][15][16][17]
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or CHAPS) with protease and phosphatase inhibitors.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-BIM) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the protein of interest (e.g., Bcl-xL) and the bait protein (e.g., BIM).
Generation of this compound-Resistant Cell Lines
Purpose: To create in vitro models for studying acquired resistance mechanisms.
-
Determine Initial IC50: Establish the baseline sensitivity of the parental cell line to this compound by performing a cell viability assay to determine the IC50.
-
Dose Escalation: Culture the parental cells in the continuous presence of this compound, starting at a low concentration (e.g., IC10-IC20).
-
Gradual Increase in Concentration: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Monitoring: Monitor cell morphology and proliferation rates. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Establishment of Resistant Clones: After several months of continuous culture with increasing drug concentrations, the surviving cell population will be enriched for resistant cells. Isolate single-cell clones by limiting dilution or single-cell sorting.
-
Characterization: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line. Analyze changes in protein expression and signaling pathways as described in the protocols above.
Mandatory Visualizations
Caption: Core mechanisms of this compound action and resistance.
Caption: Workflow for characterizing this compound resistance.
Caption: Strategy to overcome Bcl-xL-mediated this compound resistance.
Conclusion and Future Directions
The early-stage research on this compound resistance has begun to illuminate the key molecular hurdles that may be encountered in the clinical application of this promising Mcl-1 inhibitor. The upregulation of compensatory anti-apoptotic proteins, particularly Bcl-xL, and alterations in the core apoptotic machinery, such as reduced BAX expression, appear to be central themes in the development of resistance. The paradoxical stabilization of Mcl-1 itself presents another layer of complexity that warrants further investigation.
For researchers and drug development professionals, a deep understanding of these mechanisms is paramount for the rational design of clinical trials and the development of effective combination strategies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound resistance and the identification of predictive biomarkers of response. Future research should focus on:
-
Quantitative Proteomics: Comprehensive proteomic analyses of this compound-resistant models will provide a more global view of the changes in the cellular protein landscape that contribute to resistance.
-
In Vivo Models: The validation of in vitro findings in relevant animal models of cancer is crucial to understand the impact of the tumor microenvironment on this compound resistance.
-
Biomarker Discovery: The identification of reliable biomarkers that can predict which patients are most likely to respond to this compound and which may be prone to developing resistance is a critical step towards personalized medicine.
-
Novel Combination Therapies: The exploration of synergistic combinations, such as the co-targeting of Mcl-1 and Bcl-xL, will be essential to overcoming resistance and improving patient outcomes.
By continuing to unravel the intricate mechanisms of resistance to this compound, the scientific community can work towards maximizing the therapeutic potential of this important new class of anti-cancer agents.
References
- 1. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 4. Combined inhibition of BCL-2 and MCL-1 overcomes BAX deficiency-mediated resistance of TP53-mutant acute myeloid leukemia to individual BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual targeting of BCL-2 and MCL-1 in the presence of BAX breaks venetoclax resistance in human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. probiologists.com [probiologists.com]
- 9. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Cell Culture Academy [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Murizatoclax In Vitro Assay Protocol for Cell Viability: A Detailed Guide for Researchers
Application Notes
Introduction
Murizatoclax (also known as AMG-176) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[1][2] Overexpression of Mcl-1 is a common mechanism of therapeutic resistance in various hematological malignancies and solid tumors. This compound selectively binds to the BH3-binding groove of Mcl-1, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak. This leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[1]
Mechanism of Action
The Bcl-2 protein family plays a pivotal role in regulating apoptosis, or programmed cell death. This family includes both anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (like Bax, Bak, and BH3-only proteins). In cancer cells, the balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins. These proteins sequester pro-apoptotic partners, preventing the initiation of cell death.
This compound functions as a BH3 mimetic, specifically targeting Mcl-1. By binding to Mcl-1, it displaces pro-apoptotic proteins, which are then free to activate Bax and Bak. Activated Bax and Bak oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspases and executing the apoptotic program.
Applications
This protocol provides a detailed method for assessing the in vitro efficacy of this compound in inducing cancer cell death. The described assay is crucial for:
-
Determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Screening for sensitive and resistant cancer cell lines.
-
Evaluating the synergistic or antagonistic effects of this compound in combination with other therapeutic agents.
-
Investigating the mechanisms of resistance to this compound.
The following sections provide a detailed protocol for a colorimetric MTT assay to measure cell viability, along with data presentation guidelines and visualizations to aid in experimental design and interpretation. While other methods like ATP-based luminescence assays (e.g., CellTiter-Glo®) or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining) are also suitable, the MTT assay is a widely used, robust, and cost-effective method for initial screening and dose-response studies.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Experimental Protocol: MTT Assay for this compound
This protocol is adapted for determining the IC50 value of this compound in cancer cell lines.
Materials and Reagents
-
Cancer cell line of interest (e.g., MOLM-13, MV-4-11 for AML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (AMG-176)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell lines under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase and perform a cell count to determine cell viability (trypan blue exclusion method).
-
Dilute the cell suspension to the appropriate seeding density in complete culture medium. The optimal seeding density should be determined for each cell line to ensure that cells are in the exponential growth phase at the end of the assay. A typical starting point is 1 x 10^4 to 2 x 10^4 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Drug Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common concentration range for initial experiments is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. For suspension cells, add 100 µL of 2x drug concentration to the existing 100 µL of medium.
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
Day 4-6: MTT Assay and Data Acquisition
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the background control wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
Data Presentation
The quantitative data from the cell viability assays should be summarized in a clear and structured table. This allows for easy comparison of the efficacy of this compound across different cell lines and treatment durations.
Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MOLM-13 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| MV-4-11 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| Kasumi-1 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| OCI-AML3 | 24 | Data |
| 48 | Data | |
| 72 | Data |
Note: The IC50 values in this table are placeholders and should be replaced with experimentally determined data. The selection of cell lines is based on those commonly used in studies of Bcl-2 family inhibitors.
References
Application Notes and Protocols for Western Blot Analysis of MCL-1 Expression Following Murizatoclax Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is implicated in the survival and chemoresistance of various cancers, particularly hematologic malignancies like acute myeloid leukemia (AML).[1][2] Murizatoclax (also known as Maritoclax or AMG 397) is a selective small-molecule inhibitor of MCL-1.[3][4] Unlike other BCL-2 family inhibitors, this compound induces the proteasomal degradation of MCL-1, leading to the initiation of the intrinsic apoptotic pathway.[3][5] Accurate monitoring of MCL-1 protein levels is crucial for evaluating the efficacy of this compound and understanding its mechanism of action. Western blotting is a fundamental technique for this purpose, allowing for the sensitive and specific quantification of MCL-1 expression in cells treated with this compound.[6]
These application notes provide a detailed protocol for performing a Western blot to assess MCL-1 expression in cancer cell lines after treatment with this compound.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound directly binds to the BH3-binding groove of the MCL-1 protein.[7] This binding event is believed to induce a conformational change in MCL-1, targeting it for ubiquitination and subsequent degradation by the proteasome.[3] The degradation of MCL-1 releases pro-apoptotic proteins such as Bim and Bak, which are normally sequestered by MCL-1.[3][7] The freed pro-apoptotic proteins lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately resulting in apoptosis.[7]
References
- 1. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasomal Degradation of Mcl-1 by Maritoclax Induces Apoptosis and Enhances the Efficacy of ABT-737 in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasomal degradation of Mcl-1 by maritoclax induces apoptosis and enhances the efficacy of ABT-737 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Murizatoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murizatoclax (also known as Maritoclax) is a novel small molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[2] Overexpression of Mcl-1 is a common mechanism of therapeutic resistance in various cancers, making it an attractive target for drug development.[1] this compound induces apoptosis by promoting the proteasomal degradation of Mcl-1, thereby unleashing pro-apoptotic signals and leading to cancer cell death.[1][2]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the quantitative assessment of different stages of apoptosis, providing valuable insights into the efficacy of this compound.
Mechanism of Action of this compound
This compound exerts its pro-apoptotic effects by a distinct mechanism of action. Instead of directly inhibiting the binding of pro-apoptotic proteins to Mcl-1, it induces the degradation of the Mcl-1 protein itself via the proteasome.[1] This leads to the liberation of pro-apoptotic "BH3-only" proteins like Bim and Bmf, which can then activate the effector proteins Bax and Bak.[3] Activated Bax and Bak oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies on Mcl-1 inhibitors, including this compound (Maritoclax) and other similar compounds. These data illustrate the dose-dependent pro-apoptotic effects of targeting Mcl-1.
Table 1: In Vitro Efficacy of this compound (Maritoclax) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | % Cell Death (at 5.0 µM) | Reference |
| UACC903 | Melanoma | 2.2 - 5.0 | 40 - 75% | [3] |
| A375M | Melanoma | 2.2 - 5.0 | Not Specified | [3] |
| 1205Lu | Melanoma | 2.2 - 5.0 | Not Specified | [3] |
| U937 | Acute Myeloid Leukemia | 1.4 | Not Specified | [2] |
| HL60/VCR | Acute Myeloid Leukemia | 1.8 | Not Specified | [2] |
Table 2: Flow Cytometry Analysis of Apoptosis Induced by an Mcl-1 Inhibitor (MI-238) in AML Cells
Data presented as a representative example of Mcl-1 inhibitor-induced apoptosis.
| Treatment | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Reference |
| Control | - | >95% | <5% | <1% | [3] |
| MI-238 | 10 µM | ~65% | 34.8% | Not Specified | [3] |
| Venetoclax | 0.02 µM | ~74% | 26.1% | Not Specified | [3] |
| MI-238 + Venetoclax | 10 µM + 0.02 µM | ~12% | 87.4% | Not Specified | [3] |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol is designed for the analysis of apoptosis in suspension or adherent cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization. Combine the detached cells with the cells from the collected medium.
-
-
Washing:
-
Wash the harvested cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5-10 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
The results of the flow cytometry analysis will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
The percentage of cells in each quadrant should be quantified to assess the pro-apoptotic activity of this compound. An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) with increasing concentrations of this compound is indicative of its efficacy.
References
- 1. Proteasomal Degradation of Mcl-1 by Maritoclax Induces Apoptosis and Enhances the Efficacy of ABT-737 in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Murizatoclax: In Vitro Application Notes for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murizatoclax (also known as AMG 397) is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various cancers, making it a compelling target for drug development. This compound binds to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BIM and BAK, thereby triggering the intrinsic apoptotic pathway. These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO for in vitro cell culture experiments, along with methodologies for assessing its cytotoxic effects.
This compound Properties and Storage
| Property | Value |
| Molecular Formula | C₄₂H₅₇ClN₄O₅S |
| Molecular Weight | 765.4 g/mol |
| Appearance | Solid |
| Storage (Powder) | Store at -20°C for long-term stability. |
| Storage (Stock Solution) | Store at -20°C for up to 1 month or at -80°C for up to 6 months. |
Solubility and Preparation of this compound in DMSO
This compound is readily soluble in dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximal solubility.
Table 1: this compound Solubility in DMSO
| Solvent | Solubility | Molar Concentration |
| DMSO | 10 mg/mL | 13.06 mM |
Preparation of a 10 mM this compound Stock Solution in DMSO:
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.654 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
Cell Culture and Maintenance of OPM-2 Cells
The OPM-2 cell line, a human multiple myeloma cell line, is known to be dependent on MCL-1 for survival and is a suitable model for studying the effects of this compound.
Table 2: OPM-2 Cell Line Culture Conditions
| Parameter | Recommendation |
| Cell Line | OPM-2 (Human Multiple Myeloma) |
| Medium | 90% RPMI 1640 + 10% heat-inactivated Fetal Bovine Serum (FBS)[1] |
| Culture Type | Suspension[1][2] |
| Incubation | 37°C with 5% CO₂[1] |
| Seeding Density | Approximately 1 x 10⁶ cells/mL[1] |
| Subculture | Maintain cell density between 0.3-0.7 x 10⁶ cells/mL; split 1:2 to 1:4 every 2-3 days[1] |
In Vitro Cytotoxicity Assay using the MTT Method
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
OPM-2 cells (or other cancer cell lines of interest)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed OPM-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow cells to acclimatize.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Data
Table 3: In Vitro Activity of this compound (AMG-397) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀ (nM) | Reference |
| OPM-2 | Multiple Myeloma | Viability Assay | 24 hours | 50 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | Tumor Growth Inhibition (in vivo) | - | - | [3] |
Note: The MOLM-13 data is from an in vivo orthotopic model showing tumor growth inhibition at various doses, not a direct in vitro IC₅₀ value.
Signaling Pathway and Experimental Workflow
MCL-1 Signaling Pathway in Apoptosis
This compound functions by inhibiting the anti-apoptotic protein MCL-1. In a normal state, MCL-1 sequesters pro-apoptotic proteins such as BIM and BAK, preventing them from initiating apoptosis. By binding to MCL-1, this compound liberates BIM and BAK, leading to the activation of the caspase cascade and subsequent programmed cell death.
Caption: this compound inhibits MCL-1, leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines the key steps in performing a cell viability assay to determine the efficacy of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
References
Application Notes and Protocols for Studying Murizatoclax Protein Interactions using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murizatoclax (formerly AMG 397) is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[2] Overexpression of MCL-1 is a common feature in various cancers and is associated with tumor survival and resistance to chemotherapy.[2] this compound exerts its therapeutic effect by binding to the BH3-binding groove of MCL-1, thereby displacing pro-apoptotic proteins and triggering programmed cell death. Understanding the specific protein-protein interactions that are modulated by this compound is critical for elucidating its precise mechanism of action and for the development of effective cancer therapies.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[3][4] This application note provides a detailed protocol for utilizing Co-IP to investigate the interactions of MCL-1 with its binding partners in the presence and absence of this compound.
Principle of the Method
The Co-IP method involves enriching a target protein (the "bait," in this case, MCL-1) from a cell lysate using a specific antibody. Proteins that are bound to the target protein (the "prey") will be co-precipitated with the bait. By comparing the co-precipitated proteins from cells treated with this compound versus untreated cells, researchers can identify changes in protein complex formation induced by the drug. The isolated protein complexes are typically analyzed by Western blotting.
Signaling Pathway
The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins at the mitochondrial outer membrane. Anti-apoptotic proteins like MCL-1 sequester pro-apoptotic "effector" proteins (BAX and BAK) and "BH3-only" proteins (e.g., BIM, PUMA, NOXA), preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. This compound, by inhibiting MCL-1, disrupts these interactions, leading to the activation of BAX and BAK, MOMP, release of cytochrome c, and ultimately, apoptosis.
Caption: this compound inhibits MCL-1, disrupting its sequestration of pro-apoptotic proteins and leading to apoptosis.
Experimental Protocol
This protocol is designed for cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Lines: A cell line known to express MCL-1 (e.g., AML, multiple myeloma, or other relevant cancer cell lines).
-
This compound (AMG 397): Prepare stock solutions in DMSO.
-
Antibodies:
-
Primary antibody for immunoprecipitation (IP): Rabbit or mouse anti-MCL-1 antibody validated for IP.
-
Primary antibodies for Western blotting (WB): Antibodies against MCL-1 and potential interacting partners (e.g., BAK, BAX, BIM, PUMA, NOXA).
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Protein A/G Magnetic Beads or Agarose Beads
-
Elution Buffer: 1X SDS-PAGE sample loading buffer.
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Experimental Workflow
Caption: A streamlined workflow for Co-IP to study this compound-mediated protein interaction changes.
Step-by-Step Procedure
1. Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or with DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 4, 12, or 24 hours). The optimal time and concentration should be determined empirically.
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
3. Pre-clearing the Lysate:
-
To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1-2 mg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads. The supernatant is the pre-cleared lysate.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add 1-5 µg of the anti-MCL-1 antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
As a negative control, perform a parallel incubation with a non-specific IgG antibody of the same isotype.
5. Capture of Immune Complexes:
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
6. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.
7. Elution:
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
8. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against MCL-1 and the expected interacting proteins (e.g., BAK, BIM).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Include a lane with the input lysate (20-30 µg of total protein) to verify the presence of the proteins of interest in the starting material.
Data Presentation and Interpretation
The results of the Western blot analysis can be semi-quantified by densitometry. The amount of co-precipitated protein can be normalized to the amount of immunoprecipitated MCL-1. A decrease in the amount of a co-precipitated pro-apoptotic protein in the this compound-treated samples compared to the vehicle control would indicate that the drug disrupts the interaction between MCL-1 and that specific binding partner.
Table 1: Summary of Co-immunoprecipitation Results
| Treatment Group | IP: MCL-1 (Relative Densitometry) | Co-IP: BAK (Relative Densitometry) | Co-IP: BIM (Relative Densitometry) | Co-IP: PUMA (Relative Densitometry) | Co-IP: NOXA (Relative Densitometry) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 nM) | Value | Value | Value | Value | Value |
| This compound (100 nM) | Value | Value | Value | Value | Value |
| This compound (1 µM) | Value | Value | Value | Value | Value |
| IgG Control | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
Note: Values are representative and should be replaced with experimental data. Densitometry values should be normalized to the vehicle control.
Troubleshooting
-
High Background: Increase the number of washes, use a more stringent wash buffer, or pre-clear the lysate.
-
No Co-precipitated Protein: Ensure the antibody is validated for IP, check for protein expression in the input, or use a milder lysis buffer to preserve weak interactions.
-
Antibody Heavy and Light Chains Obscuring Bands: Use a secondary antibody that specifically recognizes the native primary antibody or use antibody-conjugated beads.
By following this detailed protocol, researchers can effectively utilize co-immunoprecipitation to investigate the molecular interactions influenced by this compound, providing valuable insights into its mechanism of action and its potential as a targeted cancer therapy.
References
Establishing a Murizatoclax-Resistant Cell Line for Preclinical Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for establishing and characterizing a murizatoclax-resistant cancer cell line. This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Understanding the mechanisms of resistance to this targeted therapy is crucial for the development of effective next-generation treatments and combination strategies. The protocols outlined herein describe a stepwise dose-escalation method to generate a resistant cell line, followed by comprehensive experimental procedures to confirm and characterize the resistance phenotype. This includes cell viability assays, apoptosis assays, and protein expression analysis of key apoptosis regulators. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a small molecule inhibitor that selectively targets the BH3-binding groove of Mcl-1, an anti-apoptotic member of the Bcl-2 protein family.[1] Overexpression of Mcl-1 is a common feature in various cancers and is associated with tumor progression and resistance to conventional chemotherapies. By inhibiting Mcl-1, this compound liberates pro-apoptotic proteins, such as Bak and Bim, leading to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.
Despite the promise of Mcl-1 inhibitors, the development of acquired resistance is a significant clinical challenge. A primary mechanism of resistance to Bcl-2 family inhibitors involves the upregulation of other anti-apoptotic proteins, such as Bcl-2 or Bcl-xL, which can compensate for the inhibition of Mcl-1 and maintain cell survival.[2] Therefore, the generation of this compound-resistant cell lines is an invaluable tool for investigating these resistance mechanisms, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome it.
This guide provides a comprehensive protocol for the in vitro generation of a this compound-resistant cell line using a continuous, stepwise increase in drug concentration.[3][4] It also includes detailed methods for the characterization of the resistant phenotype.
Materials and Methods
Cell Lines and Culture Conditions
-
Parental cancer cell line of interest (e.g., a hematological or solid tumor cell line known to be sensitive to Mcl-1 inhibition).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Standard cell culture incubators (37°C, 5% CO2).
-
This compound (AMG-397) stock solution (e.g., 10 mM in DMSO).
Reagents and Consumables
-
Cell viability assay kit (e.g., CCK-8 or MTT).
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Caspase-Glo® 3/7 Assay System.
-
Reagents for protein extraction and western blotting (lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer membranes).
-
Primary antibodies against Mcl-1, Bcl-2, Bcl-xL, Bak, Bax, Bim, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Experimental Protocols
Determination of this compound IC50 in the Parental Cell Line
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]
-
Seed parental cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium, ranging from a concentration expected to cause no inhibition to one that causes complete cell death.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubate the plate for 72 hours.
-
Perform a cell viability assay (e.g., CCK-8 or MTT) according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Generation of this compound-Resistant Cell Line
This protocol employs a gradual dose-escalation method to select for a resistant cell population.[4][6]
-
Initiate the culture of the parental cell line in a T25 flask.
-
Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.
-
Culture the cells in the presence of this concentration of this compound, changing the medium every 2-3 days.
-
Monitor the cells for signs of recovery (i.e., reaching >80% confluency). If significant cell death occurs, reduce the drug concentration to allow for recovery.
-
Once the cells are proliferating steadily at the given concentration, subculture them and increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat this stepwise increase in drug concentration over several months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.
-
The resulting cell line is considered this compound-resistant (designated as "ParentalCellLine/MR").
-
Maintain the resistant cell line in a culture medium containing the final concentration of this compound to ensure the stability of the resistant phenotype.
Confirmation of Resistance: IC50 Shift
-
Determine the IC50 of this compound in the newly established resistant cell line (ParentalCellLine/MR) using the same protocol as described in section 3.1.
-
Compare the IC50 value of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
Characterization of the Resistant Phenotype
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed both parental and resistant cells in 6-well plates and treat them with a range of this compound concentrations (based on their respective IC50 values) for 48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Seed parental and resistant cells in a white-walled 96-well plate.
-
Treat the cells with this compound as described for the Annexin V assay.
-
After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate reader.
-
-
Culture parental and resistant cells with and without this compound treatment for 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, Bak, Bax, Bim, and cleaved Caspase-3 overnight at 4°C. Use an antibody against GAPDH or β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| Parental/MR | 500 | 10 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (RLU) |
| Parental | Vehicle | 5% | 1,000 |
| Parental | This compound (100 nM) | 60% | 15,000 |
| Parental/MR | Vehicle | 6% | 1,200 |
| Parental/MR | This compound (1 µM) | 15% | 3,000 |
Table 3: Protein Expression Levels of Bcl-2 Family Members
| Cell Line | Treatment | Mcl-1 | Bcl-2 | Bcl-xL | Bak | Bax | Bim | Cleaved Caspase-3 |
| Parental | Vehicle | +++ | + | + | ++ | ++ | + | - |
| Parental | This compound | + | + | + | ++ | ++ | +++ | +++ |
| Parental/MR | Vehicle | +++ | +++ | ++ | ++ | ++ | + | - |
| Parental/MR | This compound | + | +++ | ++ | ++ | ++ | ++ | + |
| (Expression levels are represented qualitatively: - (not detected), + (low), ++ (medium), +++ (high)) |
Visualizations
Caption: Experimental workflow for establishing and characterizing a this compound-resistant cell line.
Caption: Signaling pathway of this compound-induced apoptosis and a potential resistance mechanism.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging to Monitor Murizatoclax Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Murizatoclax and In Vivo Imaging
This compound (AMG 397) is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis.[2][3][4] In many cancers, MCL-1 is overexpressed, allowing malignant cells to evade programmed cell death and contributing to therapeutic resistance.[2][3] this compound competitively binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins and thereby triggering apoptosis in cancer cells that are dependent on MCL-1 for survival.[1][5]
Non-invasive in vivo imaging techniques are crucial tools in preclinical drug development for assessing the efficacy of anti-cancer agents like this compound in real-time within a living organism. These methods allow for longitudinal monitoring of tumor growth, regression, and molecular events, providing a dynamic understanding of drug response. This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to monitor the therapeutic efficacy of this compound.
Application Notes: Imaging Modalities for Monitoring this compound Efficacy
A variety of in vivo imaging techniques can be employed to assess the anti-tumor effects of this compound. The choice of modality depends on the specific research question, the tumor model, and the available instrumentation.
-
Bioluminescence Imaging (BLI): BLI is a highly sensitive technique that relies on the detection of light produced by luciferase-expressing cancer cells. It is a widely used method for monitoring tumor burden and response to therapy in preclinical models. A reduction in the bioluminescent signal over time following this compound treatment indicates a decrease in viable tumor cells.
-
Positron Emission Tomography (PET): PET is a quantitative molecular imaging technique that uses radiotracers to visualize and measure metabolic processes or the expression of specific molecular targets in vivo. To monitor the pro-apoptotic efficacy of this compound, PET imaging with tracers targeting apoptosis is particularly valuable.
-
¹⁸F-FDG PET: While not a direct measure of apoptosis, ¹⁸F-FDG PET can assess changes in tumor metabolism, which often decrease with effective cancer therapy.
-
Apoptosis-Specific PET Tracers: Radiotracers such as ¹⁸F-labeled Annexin V or small molecule caspase-3 probes can directly visualize and quantify the extent of apoptosis induced by this compound.[4] An increase in tracer uptake in the tumor would indicate successful target engagement and induction of apoptosis.
-
-
Fluorescence Imaging: This modality uses fluorescent probes to visualize and quantify biological processes.
-
Fluorescently-labeled this compound: A fluorescently tagged version of this compound or a similar Mcl-1 inhibitor could be used to visualize drug distribution and target engagement within the tumor in real-time.
-
Apoptosis-Sensing Fluorescent Probes: Similar to PET, fluorescent probes that are activated by caspases can be used to image apoptosis in vivo.
-
Data Presentation
The following tables summarize hypothetical yet representative quantitative data that could be obtained from in vivo imaging studies evaluating this compound efficacy.
Table 1: Tumor Burden Monitoring using Bioluminescence Imaging (BLI) in an Orthotopic AML Xenograft Model (MOLM-13-luc)
| Treatment Group | Day 0 (Baseline) Average Radiance (photons/sec) | Day 7 Average Radiance (photons/sec) | Day 14 Average Radiance (photons/sec) | Percent Change from Baseline (Day 14) |
| Vehicle Control | 1.5 x 10⁶ | 5.8 x 10⁶ | 2.2 x 10⁷ | +1367% |
| This compound (10 mg/kg) | 1.6 x 10⁶ | 9.5 x 10⁵ | 8.5 x 10⁵ | -47% (Tumor Growth Inhibition) |
| This compound (30 mg/kg) | 1.4 x 10⁶ | 4.2 x 10⁵ | 1.4 x 10⁴ | -99% (Tumor Growth Inhibition) |
| This compound (60 mg/kg) | 1.5 x 10⁶ | 2.5 x 10⁵ | 3.7 x 10⁵ | -75% (Regression) |
Table 2: Apoptosis Induction Monitoring using ¹⁸F-Annexin V PET Imaging in a Subcutaneous Multiple Myeloma Xenograft Model (OPM2)
| Treatment Group | Baseline (Day 0) Mean Tumor SUVmax | 24 hours Post-Treatment Mean Tumor SUVmax | 48 hours Post-Treatment Mean Tumor SUVmax | Fold Change from Baseline (48h) |
| Vehicle Control | 1.2 ± 0.2 | 1.3 ± 0.3 | 1.2 ± 0.2 | 1.0 |
| This compound (25 mg/kg) | 1.3 ± 0.3 | 3.8 ± 0.5 | 4.5 ± 0.6 | 3.5 |
| This compound (50 mg/kg) | 1.1 ± 0.2 | 5.2 ± 0.7 | 6.8 ± 0.9 | 6.2 |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging to Monitor Tumor Burden
Objective: To quantitatively assess the effect of this compound on the growth of luciferase-expressing tumors in a xenograft mouse model.
Materials:
-
Luciferase-expressing cancer cell line (e.g., MOLM-13-luc for AML, OPM2-luc for multiple myeloma)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
This compound (AMG 397)
-
Vehicle control (formulation dependent)
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture the luciferase-expressing cancer cells under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or an appropriate medium at the desired concentration.
-
Implant the cells into the mice. For a systemic model like AML, intravenous injection is used. For solid tumors, subcutaneous or orthotopic injection is performed.
-
-
Tumor Establishment and Baseline Imaging:
-
Allow the tumors to establish and grow to a palpable size or until a detectable bioluminescent signal is observed.
-
Perform baseline imaging (Day 0) for all animals.
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
After a consistent uptake time (e.g., 10-15 minutes), acquire bioluminescent images using the in vivo imaging system.
-
Quantify the signal intensity (radiance in photons/sec) from a defined region of interest (ROI) encompassing the tumor.
-
-
-
Treatment Administration:
-
Randomize the mice into treatment groups (vehicle control, different doses of this compound).
-
Administer this compound or vehicle according to the desired dosing schedule (e.g., oral gavage, twice weekly).[1]
-
-
Longitudinal Imaging:
-
Perform imaging at regular intervals (e.g., weekly) throughout the study.
-
Follow the same imaging procedure as for baseline imaging to ensure consistency.
-
-
Data Analysis:
-
Quantify the bioluminescent signal for each mouse at each time point.
-
Calculate the average radiance for each treatment group.
-
Normalize the data to the baseline signal for each mouse to determine the fold change in tumor burden.
-
Calculate tumor growth inhibition (TGI) or regression based on the comparison with the vehicle control group.
-
Protocol 2: In Vivo PET Imaging of Apoptosis
Objective: To visualize and quantify the induction of apoptosis in tumors following this compound treatment using an apoptosis-specific PET tracer.
Materials:
-
Tumor-bearing mice (as in Protocol 1)
-
This compound (AMG 397)
-
Vehicle control
-
Apoptosis-specific PET radiotracer (e.g., ¹⁸F-Annexin V)
-
MicroPET/CT scanner
-
Anesthesia system
Procedure:
-
Tumor Establishment and Baseline Imaging:
-
Establish tumors in mice as described in Protocol 1.
-
Perform a baseline PET/CT scan (Day 0) before treatment.
-
Anesthetize the mouse.
-
Administer the PET radiotracer via tail vein injection.
-
Allow for the appropriate uptake period as recommended for the specific tracer.
-
Acquire PET and CT images.
-
-
-
Treatment Administration:
-
Administer a single dose or multiple doses of this compound or vehicle to the respective groups.
-
-
Post-Treatment Imaging:
-
Perform PET/CT scans at specified time points after treatment (e.g., 24, 48, and 72 hours) to capture the peak of apoptosis.
-
Follow the same imaging protocol as for the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Co-register the PET and CT images for anatomical localization.
-
Draw regions of interest (ROIs) over the tumor on the fused images.
-
Calculate the Standardized Uptake Value (SUV), particularly SUVmax and SUVmean, for the tumor ROIs at each time point.
-
Compare the post-treatment SUV values to the baseline values and to the vehicle control group to determine the fold-increase in apoptosis.
-
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Troubleshooting & Optimization
Troubleshooting Murizatoclax insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murizatoclax. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as AMG-397, is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] In cancer cells, MCL-1 is often overexpressed, which promotes tumor cell survival. This compound binds to MCL-1, preventing it from inhibiting pro-apoptotic proteins like BIM, BAX, and BAK. This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[1][2]
Q2: What is the solubility of this compound?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in high-purity, anhydrous DMSO.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid cytotoxic effects.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshoot issues related to the insolubility of this compound in aqueous solutions during in vitro experiments.
Problem: this compound precipitates out of solution upon dilution of a DMSO stock into my aqueous experimental buffer (e.g., cell culture media, assay buffer).
This is a common issue for poorly water-soluble compounds like this compound. The dramatic change in solvent polarity when a concentrated DMSO stock is rapidly diluted into an aqueous medium can cause the compound to crash out of solution.
Solution Workflow:
Detailed Troubleshooting Steps:
1. Optimize the Dilution Protocol:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock into a smaller volume of aqueous buffer, then further dilute this intermediate solution to the final desired concentration.
-
Vortexing/Mixing: Ensure rapid and thorough mixing during each dilution step. Add the this compound solution dropwise to the aqueous buffer while vortexing to promote rapid dispersion.
-
Temperature: Perform dilutions at room temperature or 37°C, as solubility can sometimes be temperature-dependent.
2. Reduce the Final DMSO Concentration:
High concentrations of DMSO can be toxic to cells and can also affect the solubility of your compound in the final aqueous solution.
-
Prepare a Higher Concentration Stock: If possible, prepare a more concentrated stock solution in DMSO. This will allow you to use a smaller volume of the stock solution to achieve the desired final concentration of this compound, thereby lowering the final DMSO concentration.
-
DMSO Titration: Determine the maximum tolerable DMSO concentration for your specific cell line. Run a control experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to assess its effect on cell viability. Aim to keep the final DMSO concentration in your experiments below the level that causes significant toxicity.
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Observation | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for long-term experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines. | A common range for many in vitro assays. Always include a vehicle control. |
| > 0.5% | May cause cytotoxicity in sensitive cell lines. | Use with caution and only after determining the tolerance of your specific cell line. |
3. Incorporate Co-solvents or Excipients:
For particularly challenging solubility issues, the use of co-solvents or excipients in your final aqueous solution can help maintain the solubility of this compound.
-
Pluronic F-68: This is a non-ionic surfactant that can help to create micelles and improve the solubility of hydrophobic compounds. A final concentration of 0.01% to 0.1% is often used.
-
PEG 400 (Polyethylene Glycol 400): A water-miscible polymer that can act as a co-solvent.
-
Bovine Serum Albumin (BSA): Proteins like BSA can sometimes help to keep hydrophobic compounds in solution.
4. Sonication:
Brief sonication of the final diluted solution can sometimes help to break up small precipitates and create a more homogenous suspension. Use a bath sonicator for a few minutes. Be cautious, as excessive sonication can generate heat and potentially degrade the compound.
5. Check for Buffer Compatibility:
The pH and salt concentration of your aqueous buffer can influence the solubility of this compound. If you are consistently having issues, consider trying a different buffer system.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Remember to keep the final DMSO concentration consistent across all wells and below the cytotoxic threshold for your cell line.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
2. Caspase-3/7 Activity Assay (Using a Luminescent Kit)
This protocol outlines the measurement of caspase-3 and -7 activity, key executioner caspases in the apoptotic pathway, in response to this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well microplate suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with various concentrations of this compound as described in the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the prepared Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.
Signaling Pathway
References
Optimizing Murizatoclax Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of Murizatoclax (AMG 397), a potent and selective Mcl-1 inhibitor. This guide aims to address common challenges encountered during experiments and provide detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). It binds with high affinity (Ki = 15 pM) to the BH3-binding groove of Mcl-1, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like BIM. This disruption liberates pro-apoptotic proteins, leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization, and ultimately, caspase-dependent apoptosis.
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Preclinical studies have shown that cell lines derived from hematologic malignancies, such as multiple myeloma (MM), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL), exhibit the highest sensitivity to this compound.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A good starting point for dose-response experiments is to use a logarithmic dilution series centered around the known IC50 values for sensitive cell lines. For example, a range of 1 nM to 10 µM is often appropriate. For the multiple myeloma cell line OPM-2, an IC50 of approximately 70 nM has been reported after 24 hours of treatment[1]. For initial screening, concentrations ranging from 10 nM to 1 µM can be tested.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the assay being performed. For cell viability assays, incubation times of 24 to 72 hours are common. For apoptosis assays, increases in caspase-3/7 activity can be detected as early as one hour after treatment in sensitive cell lines like OPM-2[1]. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for your specific experimental setup.
Q5: Can this compound treatment lead to upregulation of Mcl-1 protein?
A5: Yes, a unique feature of some Mcl-1 inhibitors, including AMG-176 (a close analog of this compound), is the induction and stabilization of the Mcl-1 protein itself. This is thought to be a result of the inhibitor binding to Mcl-1 and protecting it from ubiquitination and subsequent proteasomal degradation[2][3]. This on-target effect can be a useful pharmacodynamic biomarker of target engagement. However, it is an important consideration when interpreting experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed in a supposedly sensitive cell line. | 1. Suboptimal drug concentration. 2. Insufficient incubation time. 3. Cell line has acquired resistance. 4. Incorrect assay for measuring viability. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). 2. Increase the incubation time (e.g., up to 72 or 96 hours). 3. Verify the Mcl-1 dependence of your cell line using techniques like siRNA-mediated knockdown of Mcl-1. Check for upregulation of other anti-apoptotic proteins like Bcl-2 or Bcl-xL. 4. Use an orthogonal viability assay (e.g., if using an MTT assay, try a CellTiter-Glo assay which measures ATP levels). |
| High background in Co-Immunoprecipitation (Co-IP). | 1. Non-specific binding of proteins to the beads or antibody. 2. Inappropriate lysis buffer. | 1. Pre-clear the cell lysate with beads before adding the primary antibody. 2. Use a lysis buffer with a non-ionic detergent (e.g., 1% NP-40 or Triton X-100) to minimize disruption of protein-protein interactions while reducing non-specific binding. Include protease and phosphatase inhibitors. |
| Inconsistent results in apoptosis assays. | 1. Cell density is too high or too low. 2. Inconsistent timing of reagent addition. 3. Late-stage apoptosis or necrosis is occurring. | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. 2. Ensure precise and consistent timing for all steps, especially reagent incubations. 3. For Annexin V/PI staining, analyze cells by flow cytometry promptly after staining. Consider using a marker for late-stage apoptosis/necrosis, such as a DNA fragmentation assay (TUNEL), in parallel. |
| Upregulation of Mcl-1 protein is observed, complicating data interpretation. | This is a known on-target effect of some Mcl-1 inhibitors. | Acknowledge this phenomenon in your analysis. This can serve as a positive control for target engagement. To assess the functional consequences, focus on downstream markers of apoptosis such as caspase cleavage and PARP cleavage. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its analog, AMG176, in various hematologic cancer cell lines.
Table 1: this compound (AMG 397) IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| OPM-2 | Multiple Myeloma | 70 | 24 |
Data sourced from MedchemExpress product information, citing Caenepeel S, et al. Cancer Res. 2020;80(16 Supplement):6218.
Table 2: AMG176 IC50 Values in B-cell Lymphoma Cell Lines
| Cell Line | Subtype | IC50 (µM) | Incubation Time (hours) |
| DLBCL (GCB) | |||
| OCI-LY1 | GCB-DLBCL | 0.21 | 48 |
| DHL-10 | GCB-DLBCL | 17.78 | 48 |
| DLBCL (ABC) | |||
| TMD8 | ABC-DLBCL | 1.45 | 48 |
| U2932 4RH | ABC-DLBCL | 19.45 | 48 |
| Double Hit Lymphoma (DHL) | |||
| DOHH-2 | DHL | 0.23 | 48 |
| VAL | DHL | 2.54 | 48 |
Data for AMG176 sourced from AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC - PubMed Central.[4]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period (e.g., 6, 12, 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Pre-clearing:
-
Incubate the supernatant with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against Mcl-1 (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Mcl-1 and its expected binding partners (e.g., BIM, BAK).
-
Visualizations
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Caption: Workflow for determining this compound IC50.
Caption: Troubleshooting low cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of Murizatoclax in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential off-target effects of Murizatoclax in cell lines.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This compound is a potent and selective inhibitor of the anti-apoptotic protein Mcl-1.[1] However, as with many small molecule inhibitors, off-target effects can arise, leading to unexpected experimental outcomes. A notable concern with Mcl-1 inhibitors as a class is the potential for cardiotoxicity, which led to a clinical hold for this compound (also known as AMG-397). This guide provides a systematic approach to identify and mitigate off-target effects in your cell line models.
Is My Phenotype Caused by an Off-Target Effect? A Step-by-Step Guide
If you observe a cellular phenotype that is inconsistent with Mcl-1 inhibition, follow these steps to investigate potential off-target effects.
Step 1: Confirm On-Target Mcl-1 Engagement
Before investigating off-target effects, it is crucial to confirm that this compound is engaging its intended target, Mcl-1, in your cellular system.
-
Co-immunoprecipitation (Co-IP): Assess the disruption of the Mcl-1/BIM protein-protein interaction. A successful on-target effect should lead to a decrease in the amount of BIM co-immunoprecipitated with Mcl-1.
-
BH3 Profiling: This functional assay measures the mitochondrial outer membrane permeabilization (MOMP) in response to pro-apoptotic BH3 peptides. On-target Mcl-1 inhibition will sensitize mitochondria to MOMP induced by peptides that are normally sequestered by Mcl-1.
Step 2: Mcl-1 Overexpression Rescue Experiment
A critical experiment to differentiate on-target from off-target effects is to determine if overexpression of Mcl-1 can rescue the observed phenotype.
-
Principle: If the phenotype is due to on-target inhibition of Mcl-1, increasing the cellular concentration of Mcl-1 should reverse the effect of this compound. If the phenotype persists despite Mcl-1 overexpression, it is likely due to an off-target interaction.
Experimental Protocols
Protocol 1: Mcl-1 Overexpression Rescue
Objective: To determine if the observed cellular phenotype is a direct result of Mcl-1 inhibition.
Materials:
-
Your cell line of interest
-
This compound
-
Mcl-1 expression vector (or a suitable control vector)
-
Transfection reagent or viral transduction system
-
Appropriate cell lysis buffers and antibodies for downstream analysis (e.g., Western blot, viability assays)
Procedure:
-
Transfection/Transduction: Introduce the Mcl-1 expression vector or a control vector into your cell line.
-
Selection and Expansion: If using a stable transfection, select for cells that have successfully integrated the vector and expand the population.
-
Mcl-1 Overexpression Confirmation: Confirm the overexpression of Mcl-1 protein by Western blot.
-
This compound Treatment: Treat both the Mcl-1 overexpressing cells and the control cells with a dose-range of this compound.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, apoptosis, cell cycle arrest) in both cell populations.
Expected Results:
| Cell Line | This compound Treatment | Expected Outcome (On-Target Effect) | Expected Outcome (Off-Target Effect) |
| Control | Yes | Phenotype observed (e.g., decreased viability) | Phenotype observed (e.g., decreased viability) |
| Mcl-1 Overexpressing | Yes | Phenotype is rescued (e.g., viability restored) | Phenotype persists |
Protocol 2: Proteomic Profiling for Off-Target Identification
Objective: To identify potential off-target binding partners of this compound.
Methods:
-
Chemical Proteomics: This approach uses a tagged (e.g., biotinylated) version of this compound to pull down interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): TPP measures the change in thermal stability of proteins in response to drug treatment. A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
General Workflow:
-
Cell Culture and Treatment: Treat your cells with this compound or a vehicle control.
-
Lysate Preparation: Prepare cell lysates under native conditions to preserve protein-protein interactions.
-
Affinity Purification or Thermal Shift Assay: Perform the chosen proteomic method.
-
Mass Spectrometry: Analyze the samples by mass spectrometry to identify and quantify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched (Chemical Proteomics) or show a thermal shift (TPP) in the this compound-treated samples compared to the control.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A major concern with Mcl-1 inhibitors, including this compound (AMG-397), is the potential for cardiac toxicity.[2][3] This has been a dose-limiting toxicity in clinical trials. The precise off-target protein(s) responsible for this effect are still under investigation.
Q2: My cells are resistant to this compound. Could this be due to off-target effects?
While resistance can be multifactorial, it is more commonly associated with on-target mechanisms, such as the upregulation of other anti-apoptotic proteins like Bcl-xL. However, an off-target effect that promotes cell survival cannot be entirely ruled out. We recommend performing a comprehensive analysis of the Bcl-2 family protein expression in your resistant cells.
Q3: How can I reduce the off-target effects of this compound in my experiments?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect (Mcl-1 inhibition) to minimize the engagement of lower-affinity off-targets.
-
Use a Structurally Unrelated Mcl-1 Inhibitor: Confirm your findings with another potent and selective Mcl-1 inhibitor that has a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Employ Genetic Controls: Use siRNA or CRISPR/Cas9 to knockdown Mcl-1 and see if it phenocopies the effect of this compound.
Q4: Are there any known signaling pathways affected by off-target interactions of this compound?
Specific off-target signaling pathways for this compound are not well-documented in publicly available literature. Identifying such pathways would be the goal of the proteomic approaches described in this guide.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Workflow for troubleshooting off-target effects.
Caption: Simplified Bcl-2 family protein interactions.
References
Technical Support Center: Managing Murizatoclax-Induced Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, murizatoclax, in animal models. The information provided is based on the known cardiovascular roles of Mcl-1 and data from other Mcl-1 inhibitors, as specific preclinical cardiotoxicity data for this compound is not extensively published.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of this compound-induced cardiotoxicity?
A1: this compound is a selective inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Mcl-1 is crucial for the survival of cardiomyocytes and for maintaining normal mitochondrial function.[1][2][3][4] Genetic studies in mice have shown that the absence of Mcl-1 in heart muscle cells leads to lethal dilated cardiomyopathy, mitochondrial dysfunction, and increased cell death.[1][5] Therefore, the primary hypothesized mechanism for this compound-induced cardiotoxicity is the disruption of these vital functions in cardiomyocytes through Mcl-1 inhibition. This can lead to mitochondrial damage, impaired energy production, and ultimately, cardiomyocyte death.
Q2: Is there evidence of cardiotoxicity with other Mcl-1 inhibitors?
A2: Yes, other selective Mcl-1 inhibitors have been associated with cardiotoxicity in both preclinical and clinical studies.[6][7][8][9] For instance, the Mcl-1 inhibitor AZD5991 was discontinued due to cardiotoxicity.[7] Another inhibitor, MIK665 (S64315), led to elevated troponin levels in clinical trials, indicating cardiac injury.[10][11] Similarly, ABBV-467 was associated with increases in cardiac troponins in patients.[8] This suggests that cardiotoxicity may be a class effect for Mcl-1 inhibitors.
Q3: What are the expected signs of cardiotoxicity in animal models treated with this compound?
A3: Based on general principles of drug-induced cardiotoxicity and findings with other Mcl-1 inhibitors, researchers should monitor for a range of clinical and subclinical signs in animal models. These may include:
-
Clinical Signs: Lethargy, exercise intolerance, shortness of breath, edema, and weight loss.
-
Subclinical Indicators: Changes in cardiac function detectable through imaging, alterations in electrocardiogram (ECG) readings, and elevations in cardiac biomarkers.
Q4: Which animal models are most appropriate for studying this compound-induced cardiotoxicity?
A4: Rodent models, particularly mice and rats, are commonly used for preclinical cardiotoxicity studies due to their well-characterized cardiovascular physiology and the availability of transgenic strains.[12][13] For Mcl-1 inhibitors, a mouse model with a humanized Mcl-1 protein has been used to better mimic the clinical observations of cardiotoxicity.[10][11] The choice of model may depend on the specific research question and available resources.
Q5: What are the key monitoring parameters for assessing cardiotoxicity?
A5: A multi-parametric approach is recommended for monitoring cardiac function. Key parameters include:
-
Echocardiography: To assess left ventricular ejection fraction (LVEF), fractional shortening (FS), ventricular dimensions, and wall motion abnormalities.[14][15]
-
Electrocardiography (ECG): To detect arrhythmias, conduction abnormalities, and changes in QT interval.
-
Serum Biomarkers: Measurement of cardiac troponin I (cTnI) or troponin T (cTnT) is a sensitive indicator of myocardial injury.[7][10][11] Brain natriuretic peptide (BNP) or its N-terminal pro-hormone (NT-proBNP) can indicate hemodynamic stress and heart failure.
-
Histopathology: Post-mortem analysis of heart tissue to identify cardiomyocyte apoptosis, necrosis, fibrosis, and inflammation.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Acute Cardiotoxicity | 1. Review the dosing regimen. Consider a dose de-escalation study to identify a maximum tolerated dose (MTD) with respect to cardiac function. 2. Implement more frequent cardiac monitoring (e.g., daily clinical observation, baseline and post-dose ECGs) in a satellite group of animals. 3. Collect blood samples for immediate troponin analysis from any animal showing signs of distress. |
| Off-Target Effects | 1. Conduct a literature review for known off-target effects of this compound or similar compounds. 2. Perform a comprehensive necropsy and histopathological examination of all major organs to identify other potential toxicities. |
| Animal Model Sensitivity | 1. Consider the strain and species of the animal model. Some strains may be more susceptible to cardiotoxicity. 2. If using a genetically modified model, assess whether the genetic alteration could sensitize the animals to cardiac damage. |
Issue 2: Significant Decrease in Left Ventricular Ejection Fraction (LVEF)
| Potential Cause | Troubleshooting Steps |
| Progressive Cardiac Dysfunction | 1. Increase the frequency of echocardiographic monitoring to track the rate of decline. 2. Correlate LVEF changes with serum biomarker levels (troponins, BNP). 3. Consider introducing potential cardioprotective agents (e.g., ACE inhibitors, beta-blockers) in a separate experimental arm to investigate mitigation strategies. |
| Technical Variability in Echocardiography | 1. Ensure consistent animal positioning and anesthesia depth during imaging sessions. 2. Have the echocardiographic data analyzed by two independent, blinded observers to assess inter-observer variability. 3. Verify the accuracy of the imaging equipment and software. |
| Volume Depletion or Overload | 1. Monitor the animal's fluid intake and output. 2. Assess for signs of dehydration or edema. 3. Ensure the drug vehicle is not causing significant fluid shifts. |
Issue 3: Elevation in Cardiac Troponins without Functional Changes
| Potential Cause | Troubleshooting Steps |
| Subclinical Myocardial Injury | 1. This may be an early indicator of cardiotoxicity. Continue close monitoring of cardiac function via echocardiography, as functional changes may lag behind biomarker elevation. 2. Consider more sensitive imaging techniques, such as strain imaging (speckle tracking echocardiography) or cardiac MRI, to detect subtle functional changes. 3. Perform histopathological analysis at the study endpoint to look for microscopic evidence of cardiac damage. |
| Assay Specificity and Sensitivity | 1. Validate the troponin assay for the specific animal model being used. 2. Check for potential cross-reactivity or interference with this compound or its metabolites. 3. Analyze baseline troponin levels in a cohort of untreated animals to establish a normal range. |
| Transient Ischemic Events | 1. Monitor ECGs for any signs of transient arrhythmias or ischemic changes that could cause temporary troponin release. 2. Assess blood pressure to rule out significant hypotensive or hypertensive episodes. |
Data Presentation
Table 1: Key Parameters for Monitoring this compound-Induced Cardiotoxicity in Animal Models
| Parameter | Methodology | Primary Endpoint | Frequency of Assessment |
| Cardiac Function | Transthoracic Echocardiography | Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS) | Baseline, weekly/bi-weekly, and at study termination |
| Myocardial Injury | Serum Biomarker Analysis (ELISA) | Cardiac Troponin I (cTnI) or Troponin T (cTnT) | Baseline, 24-48 hours post-dose, and weekly |
| Hemodynamic Stress | Serum Biomarker Analysis (ELISA) | NT-proBNP | Baseline and at study termination |
| Cardiac Rhythm | Electrocardiography (ECG) | Arrhythmias, QT interval duration | Baseline and post-dose as needed |
| Structural Changes | Histopathology (H&E, Masson's Trichrome) | Cardiomyocyte necrosis, apoptosis, fibrosis | At study termination |
Experimental Protocols
Protocol 1: Echocardiographic Assessment of Left Ventricular Function in Rodents
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (1-2% in oxygen). Maintain a stable plane of anesthesia throughout the procedure.
-
Place the animal in a supine or left lateral position on a heated platform to maintain body temperature.
-
Remove the fur from the thoracic area using a depilatory cream.
-
Monitor heart rate and respiration throughout the procedure.
-
-
Image Acquisition:
-
Use a high-frequency ultrasound system with a linear array transducer appropriate for small animals (e.g., 30-40 MHz).
-
Apply a layer of pre-warmed ultrasound gel to the chest.
-
Obtain two-dimensional images in the parasternal long-axis (PSLAX) and short-axis (SAX) views.
-
In the SAX view, acquire images at the level of the papillary muscles.
-
-
M-Mode Measurement:
-
From the SAX view, acquire an M-mode tracing perpendicular to the ventricular walls.
-
Measure the left ventricular internal diameter during diastole (LVIDd) and systole (LVIDs).
-
Calculate LVEF and FS using the system's software.
-
-
Data Analysis:
-
Perform all measurements on at least three consecutive cardiac cycles and average the results.
-
Ensure that the person performing the analysis is blinded to the treatment groups.
-
Protocol 2: Quantification of Serum Cardiac Troponins
-
Blood Collection:
-
Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., saphenous vein, submandibular vein) at predetermined time points.
-
Place the blood in serum separator tubes.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant and store it at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available, high-sensitivity ELISA kit specific for rat or mouse cardiac troponin I or T.
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, controls, and samples.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of troponin in each sample based on the standard curve.
-
Express the results in pg/mL or ng/mL.
-
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound-induced cardiotoxicity.
Caption: General experimental workflow for assessing cardiotoxicity in animal models.
Caption: Troubleshooting logic for unexpected cardiotoxicity findings.
References
- 1. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "The Role of MCL-1 in the Heart: Gateway from Life to Death" by Xi Wang [dc.uthsc.edu]
- 3. Mcl-1 as an essential regulator of cardiac mitochondrial function - Asa Gustafsson [grantome.com]
- 4. MCL-1 is a critical regulator of mitochondrial dynamics and function in myocytes - Asa Gustafsson [grantome.com]
- 5. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncardia.com [ncardia.com]
- 7. youtube.com [youtube.com]
- 8. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - this compound (AMG 397) - LARVOL VERI [veri.larvol.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 13. ABC Cardiol [abccardiol.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Cardiac imaging approaches to evaluate drug-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Murizatoclax Apoptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in apoptosis assays involving Murizatoclax (AMG-397), a potent and selective Mcl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a BH3 mimetic that selectively binds to the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] By occupying the BH3-binding groove of Mcl-1, this compound displaces pro-apoptotic proteins such as BIM, BAK, and BAX.[1][2] This liberation of pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and ultimately, apoptosis.[3]
Q2: I'm observing a significant population of Annexin V positive / PI negative cells, but subsequent markers of apoptosis (e.g., caspase-3 cleavage) are weak or absent. What could be the reason?
This is a common observation and can be attributed to several factors:
-
Early Apoptotic Stage: Annexin V binding to externalized phosphatidylserine (PS) is one of the earliest events in apoptosis.[4][5] It's possible that the time point of your analysis is too early to detect downstream events like caspase activation. Consider performing a time-course experiment.
-
Caspase-Independent Cell Death: Inhibition of Mcl-1 can sometimes trigger caspase-independent cell death pathways.[6] In such cases, you would observe signs of cell death (like PS externalization) without significant activation of executioner caspases.
-
Reversible Apoptosis: In some contexts, early apoptotic events can be reversible. If the drug pressure is not sustained, cells may recover.
-
Membrane Perturbation: At high concentrations, some compounds can cause membrane alterations that are not necessarily linked to apoptosis, leading to Annexin V binding. Ensure you are using an appropriate concentration range determined by a dose-response curve.
Q3: My treated cells show an increase in Mcl-1 protein levels after this compound treatment. Isn't this counterintuitive for an Mcl-1 inhibitor?
Paradoxically, some Mcl-1 inhibitors have been shown to induce the stabilization and accumulation of the Mcl-1 protein.[7] This can be due to the inhibitor binding to Mcl-1 and protecting it from proteasomal degradation.[7] Despite this increase in total Mcl-1 levels, the protein is functionally inhibited, and apoptosis is still induced because the pro-apoptotic proteins are released.[7] It is crucial to assess the functional consequences of this compound treatment (i.e., apoptosis induction) rather than solely relying on total Mcl-1 protein levels.
Q4: I am not observing any apoptosis in my cell line, even at high concentrations of this compound. What are the potential reasons for this resistance?
Resistance to this compound can be multifactorial:
-
Low Mcl-1 Dependence: The cell line may not rely on Mcl-1 for survival. These cells might have high expression of other anti-apoptotic proteins like Bcl-xL or Bcl-2, which are not targeted by this compound.
-
Upregulation of Other Anti-Apoptotic Proteins: Treatment with an Mcl-1 inhibitor can sometimes lead to the compensatory upregulation of other anti-apoptotic proteins like Bcl-xL, conferring resistance.
-
Mutations in the Apoptotic Machinery: Mutations in key apoptotic proteins like BAX or BAK can prevent the execution of apoptosis.
-
Drug Efflux: The cells may express high levels of drug efflux pumps that actively remove this compound.
Troubleshooting Guides
Scenario 1: High background apoptosis in the untreated control group.
| Possible Cause | Recommended Solution |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency and nutrient deprivation. |
| Harsh Cell Handling | Be gentle during cell harvesting and washing. Excessive centrifugation speed or vortexing can damage cells. |
| Contamination | Check for mycoplasma or other microbial contamination, which can induce apoptosis. |
| Reagent Quality | Use fresh, high-quality reagents and media. |
Scenario 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variable Drug Potency | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Variations in Incubation Time | Ensure precise and consistent incubation times for drug treatment and staining procedures. |
| Instrument Variability | Calibrate the flow cytometer before each experiment using standardized beads to ensure consistent performance. |
Scenario 3: Unexpected cell populations in the Annexin V/PI dot plot.
| Cell Population | Possible Interpretation & Action |
| Annexin V negative / PI positive | Primarily necrotic cells. This could be due to high drug toxicity at the tested concentration or harsh experimental procedures. Consider lowering the drug concentration or optimizing cell handling. |
| Shift in the entire population along one or both axes | This could indicate autofluorescence or issues with compensation settings on the flow cytometer. Run unstained and single-stained controls to set up proper compensation. |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
1. Cell Preparation: a. Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. b. Treat cells with the desired concentrations of this compound or vehicle control for the indicated time.
2. Cell Harvesting: a. For suspension cells, gently collect the cells by centrifugation (300 x g for 5 minutes). b. For adherent cells, collect the supernatant (containing apoptotic cells that may have detached) and then gently detach the remaining cells using a non-enzymatic cell dissociation solution to preserve membrane integrity. Combine with the supernatant. c. Wash the cells once with cold PBS.
3. Staining: a. Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension. c. Incubate for 15 minutes at room temperature in the dark. d. Add 10 µL of Propidium Iodide (PI) solution (50 µg/mL). e. Add 400 µL of 1X Annexin V binding buffer.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer immediately after staining. b. Use unstained and single-stained controls (Annexin V only and PI only) to set the voltages and compensation correctly. c. Gate on the cell population based on forward and side scatter to exclude debris. d. Quantify the percentage of cells in each quadrant:
- Q3 (Annexin V-, PI-): Live cells
- Q4 (Annexin V+, PI-): Early apoptotic cells
- Q2 (Annexin V+, PI+): Late apoptotic/necrotic cells
- Q1 (Annexin V-, PI+): Necrotic cells
Protocol 2: Western Blot for Apoptosis Markers
1. Protein Extraction: a. After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantify the protein concentration using a BCA assay.
2. SDS-PAGE and Transfer: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits Mcl-1, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. youtube.com [youtube.com]
- 6. Caspase-independent cell death in AML: caspase inhibition in vitro with pan-caspase inhibitors or in vivo by XIAP or Survivin does not affect cell survival or prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Murizatoclax degradation in long-term storage
Disclaimer: Stability and degradation pathways for Murizatoclax have not been extensively published. The information provided herein is based on general knowledge of similar chemical structures and related compounds in the BCL-2 inhibitor class. This guidance is intended for research purposes only and should not replace compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For storage up to one month, -20°C is recommended. For longer-term storage, up to six months, -80°C is the preferred condition.
Q3: What are the potential degradation pathways for this compound?
Based on the chemical structure of this compound, which contains benzothiazole and sulfonamide moieties, potential degradation pathways may include:
-
Photodegradation: Sulfonamides can be susceptible to degradation upon exposure to light, particularly in the presence of photosensitizers.[1]
-
Hydrolysis: The ether linkage and amide bonds within the molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The sulfur atom in the benzothiazole ring and other electron-rich parts of the molecule could be prone to oxidation.
-
Hydroxylation: The benzothiazole ring system can undergo hydroxylation as a degradation pathway.[2][3]
Q4: Are there any known degradation products of this compound?
To date, there is no publicly available information detailing the specific degradation products of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or potency in stored solutions. | Degradation due to improper storage (temperature, light exposure). | - Prepare fresh stock solutions from solid compound.- Ensure aliquots are stored at -80°C and protected from light.- Perform a concentration determination of the stored solution using a validated analytical method (e.g., HPLC-UV). |
| Appearance of new peaks in HPLC chromatogram of a stored sample. | Formation of degradation products. | - Analyze the sample by LC-MS to determine the mass of the new species.- Compare the chromatogram to a freshly prepared standard to confirm degradation.- Review storage conditions and handling procedures to identify potential causes of degradation. |
| Precipitation observed in a thawed stock solution. | Poor solubility or compound degradation. | - Gently warm the solution and vortex to attempt redissolving.- If precipitation persists, centrifuge the solution and quantify the concentration of the supernatant.- Consider preparing stock solutions in a different solvent system if solubility is a persistent issue. |
| Discoloration of solid compound or solutions. | Potential degradation, possibly due to oxidation or light exposure. | - Do not use the discolored material.- Discard the affected batch and use a fresh, properly stored supply.- Always store solid this compound and its solutions protected from light. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of this compound in solution. Method optimization will be required.
-
Instrumentation: HPLC system with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for this compound)
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µM).
-
Inject a freshly prepared sample to establish the initial time point (T=0) chromatogram and peak area.
-
Store aliquots of the stock solution under the desired test conditions (e.g., different temperatures, light exposure).
-
At specified time points, thaw an aliquot, dilute to the working concentration, and inject into the HPLC.
-
Compare the peak area of this compound at each time point to the T=0 value to calculate the percentage remaining. Monitor for the appearance of new peaks, which indicate degradation products.
-
Data Presentation
Table 1: Hypothetical Temperature Stability of this compound in DMSO (10 mM)
| Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| -80°C | >99% | >99% | >99% |
| -20°C | >98% | ~95% | ~90% |
| 4°C | ~90% | ~75% | <60% |
| 25°C (Room Temp) | ~60% | <40% | <20% |
Table 2: Hypothetical Photostability of this compound in DMSO (100 µM)
| Condition | % Remaining after 24 hours |
| Ambient Light | ~85% |
| Dark (Control) | >99% |
| Direct UV Light (254 nm) | <50% |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. Photodegradation of sulfa drugs by fluorescent light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
How to control for vehicle effects in Murizatoclax studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murizatoclax (AMG-397), a potent and selective Mcl-1 inhibitor. The focus is on appropriately controlling for vehicle effects to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively binds to the BH3-binding groove of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). This binding displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by Mcl-1. The release of these pro-apoptotic proteins leads to the activation of the intrinsic apoptosis pathway, resulting in programmed cell death in cancer cells that are dependent on Mcl-1 for survival.
Q2: Why is it critical to use a vehicle control in this compound studies?
A vehicle control is an essential component of any experiment involving a test compound like this compound. The vehicle is the solvent or solution used to dissolve and administer the drug. A vehicle control group, which receives the vehicle without this compound, is necessary to distinguish the pharmacological effects of the drug from any biological effects of the vehicle itself. Common vehicle components, such as DMSO, can have their own effects on cell viability, gene expression, and animal behavior, which could otherwise be misattributed to this compound.
Q3: What are some common vehicle formulations for in vivo studies with this compound and other Mcl-1 inhibitors?
Due to the often poor aqueous solubility of small molecule inhibitors, specific formulations are required for in vivo administration. The choice of vehicle depends on the specific compound, the route of administration, and the animal model. It is always recommended to perform tolerability studies for any new vehicle formulation.
Here are some examples of vehicle formulations used for Mcl-1 inhibitors in preclinical studies:
| Mcl-1 Inhibitor | Vehicle Formulation | Route of Administration |
| This compound (AMG-397) | Not explicitly detailed in publicly available literature, but likely a formulation suitable for oral administration given its oral bioavailability. A common starting point for poorly soluble oral compounds is a mixture of solvents and surfactants. | Oral (p.o.) |
| S63845 | 25 mM HCl and 20% 2-hydroxy propyl β-cyclodextrin[1] | Intravenous (i.v.)[1] |
| AZD5991 | 30% 2-Hydroxypropyl-beta-cyclodextrin (HPBCD) at pH 9[2] | Intravenous (i.v.)[2] |
| Venetoclax (common combination drug) | 10% ethanol, 30% polyethanolglycol (PEG) 400, 60% Phosal PG50[2] | Oral (p.o.)[2] |
Q4: What is the recommended maximum concentration of DMSO for in vitro cell-based assays?
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro experiments. However, DMSO itself can be cytotoxic at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control with the same final concentration of DMSO as the this compound-treated wells to account for any solvent-induced effects. Recent studies have shown that even ultra-low DMSO concentrations can have heterogeneous effects on targetable signaling proteins, underscoring the importance of consistent vehicle controls.[3]
Q5: How can I troubleshoot unexpected results in my vehicle control group?
If you observe unexpected effects in your vehicle control group, such as decreased cell viability or altered signaling, consider the following:
-
Vehicle Concentration: Ensure the final concentration of all vehicle components (e.g., DMSO, Tween 80, PEG300) is consistent across all experiments and is below known toxic levels for your specific cell line or animal model.
-
Vehicle Purity and Stability: Use high-purity, sterile-filtered vehicle components. Some vehicles can degrade over time, so prepare fresh formulations as needed.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to vehicle components. It may be necessary to perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration for your specific cell line.
-
Route of Administration (in vivo): The tolerability of a vehicle can vary significantly with the route of administration (e.g., intravenous vs. oral). Ensure the chosen route is appropriate for the vehicle formulation.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: High background apoptosis or low viability in the vehicle control group.
| Potential Cause | Troubleshooting Step |
| DMSO concentration is too high. | Perform a dose-response curve with DMSO alone to determine the optimal, non-toxic concentration for your cell line. Aim for a final concentration of ≤ 0.1%. |
| Contamination of vehicle or media. | Use sterile-filtered vehicle components and fresh, sterile cell culture media. |
| Cell seeding density is not optimal. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. Over-confluent or sparse cultures can be more sensitive to stress. |
| Extended incubation time. | Long incubation periods can exacerbate the toxic effects of some vehicle components. Consider shortening the incubation time if appropriate for the assay. |
In Vivo Xenograft Studies
Issue: Vehicle control group shows signs of toxicity (e.g., weight loss, lethargy).
| Potential Cause | Troubleshooting Step |
| Vehicle formulation is not well-tolerated. | Conduct a tolerability study with the vehicle alone in a small cohort of animals before proceeding with the full efficacy study. |
| Route of administration is inappropriate for the vehicle. | Some vehicles suitable for oral gavage may be toxic if administered intravenously. Consult literature for appropriate vehicles for the intended route. |
| Dosing volume is too large. | Adhere to recommended maximum dosing volumes for the specific animal model and route of administration. |
| Osmolality or pH of the vehicle is not physiological. | Adjust the pH and osmolality of the vehicle to be as close to physiological levels as possible, especially for intravenous formulations. |
Quantitative Data Summary
The following tables summarize preclinical data for this compound and other Mcl-1 inhibitors, highlighting the importance of comparing treatment effects to a vehicle control.
Table 1: In Vivo Efficacy of this compound (AMG-397) in a MOLM-13 Orthotopic AML Model [4][5]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression |
| Vehicle Control | N/A | 0% | 0% |
| This compound | 10 mg/kg, twice weekly | 47% | - |
| This compound | 30 mg/kg, twice weekly | 99% | - |
| This compound | 60 mg/kg, twice weekly | - | 75% |
Table 2: In Vivo Efficacy of the Mcl-1 Inhibitor S63845 in Combination with Venetoclax in an RPMI-8226 Multiple Myeloma Xenograft Model [6]
| Treatment Group | Dose and Schedule | Outcome |
| Vehicle Control | N/A | Progressive tumor growth |
| S63845 | 12.5 mg/kg, i.v., weekly | Delayed tumor growth |
| Venetoclax | 100 mg/kg, p.o., 5 days/week | Delayed tumor growth |
| S63845 + Venetoclax | Combination of above doses | Significant survival benefit compared to single agents and vehicle control |
Experimental Protocols
Key Experiment 1: In Vitro Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis induced by this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions of this compound in cell culture medium, ensuring the final DMSO concentration remains constant and non-toxic (e.g., 0.1%) across all wells.
-
Treatment:
-
Test Wells: Add the diluted this compound solutions to the cells.
-
Vehicle Control Wells: Add cell culture medium containing the same final concentration of DMSO as the test wells.
-
Untreated Control Wells: Add fresh cell culture medium without DMSO.
-
Positive Control Wells (Optional): Treat cells with a known apoptosis-inducing agent.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours).
-
Assay Procedure:
-
Allow the plate and the caspase-3/7 reagent to equilibrate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the recommended time.
-
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the average background reading (from wells with no cells) from all other readings. Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.
Key Experiment 2: In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of this compound in a xenograft or orthotopic mouse model.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., OPM2 or MOLM-13) into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups with similar average tumor volumes.
-
Vehicle and Drug Preparation:
-
This compound Formulation: Prepare the this compound formulation for oral administration at the desired concentrations.
-
Vehicle Formulation: Prepare the identical formulation without this compound.
-
-
Treatment Administration:
-
Treatment Groups: Administer this compound according to the planned dosing schedule (e.g., daily, twice weekly).
-
Vehicle Control Group: Administer the vehicle formulation using the same volume, route, and schedule as the treatment groups.
-
-
Data Collection:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor animal body weight and overall health status throughout the study.
-
-
Endpoint: Continue the study until tumors in the vehicle control group reach a predetermined endpoint size, or as defined by the study protocol.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and/or tumor regression for each treatment group compared to the vehicle control group.
Visualizations
Caption: this compound inhibits Mcl-1, leading to the activation of apoptosis.
Caption: Experimental workflow demonstrating parallel treatment with this compound and vehicle control.
References
- 1. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. News - this compound (AMG 397) - LARVOL VERI [veri.larvol.com]
- 6. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Murizatoclax precipitation in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Murizatoclax (AMG-397) in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AMG-397) is a potent, selective, and orally bioavailable small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. By binding to MCL-1, this compound prevents it from inhibiting pro-apoptotic proteins, thereby promoting apoptosis (programmed cell death) in cells that overexpress MCL-1, which is a common characteristic of many cancer cells.[4][5]
Q2: What are the general storage and handling recommendations for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years. For short-term storage, it can be kept at 4°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months, or at -20°C for one month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to use fresh, anhydrous DMSO to prepare the initial stock solution, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of small molecule inhibitors in cell culture media is a common issue that can significantly impact experimental results. The following guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Issue 1: this compound precipitates immediately upon addition to cell culture medium.
Possible Cause 1: High final concentration of this compound.
The aqueous solubility of this compound in cell culture media is significantly lower than its solubility in DMSO. Adding a highly concentrated DMSO stock directly to the medium can cause the compound to crash out of solution.
Solution:
-
Serial Dilutions: Instead of adding the concentrated DMSO stock directly, perform serial dilutions in your cell culture medium.
-
Stepwise Addition: Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This gradual introduction can help maintain solubility.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound, as temperature can influence solubility.
Possible Cause 2: High final concentration of DMSO.
While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also contribute to precipitation when diluted in an aqueous environment.
Solution:
-
Minimize DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally below 0.1%.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Issue 2: this compound solution appears cloudy or contains visible particles over time.
Possible Cause 1: Instability of this compound in aqueous solution.
Some compounds have limited stability in aqueous environments over extended periods.
Solution:
-
Prepare Fresh Working Solutions: Prepare your final working solution of this compound in cell culture medium immediately before use.
-
Check for Degradation: If you suspect degradation, you may need to perform analytical tests to assess the integrity of the compound in your working solution over your experimental timeframe.
Possible Cause 2: Interaction with media components.
Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and lead to precipitation.
Solution:
-
Serum-Free Dilution: If possible, try diluting this compound in serum-free medium first, and then add this solution to your complete medium containing serum.
-
Test Different Media: If precipitation persists, consider testing the solubility of this compound in different types of cell culture media.
Data Presentation
Table 1: this compound (AMG-397) Properties
| Property | Value | Reference |
| CAS Number | 2245848-05-7 | [1][4] |
| Molecular Formula | C42H57ClN4O5S | [4] |
| Molecular Weight | 765.45 g/mol | [4] |
| Mechanism of Action | Selective MCL-1 Inhibitor | [1][2][3] |
| In Vitro IC50 (OPM2 cells) | 50 nM (after 24h exposure) | [6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In DMSO | -80°C | 6 months | [1] |
| In DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (AMG-397) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound = 765.45 g/mol ).
-
Volume (L) = [Mass (g) / 765.45 ( g/mol )] / 0.010 (mol/L)
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
To aid dissolution, gently vortex the solution and, if necessary, sonicate in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 1 µM working solution:
-
Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium to get a 10 µM solution. Mix gently by inverting the tube.
-
Step 2 (Final Working Solution): Add 100 µL of the 10 µM intermediate dilution to 900 µL of pre-warmed complete cell culture medium to achieve a final concentration of 1 µM.
-
-
Gently mix the final working solution. The final DMSO concentration in this example would be 0.01%.
-
Use the freshly prepared working solution for your cell-based assays.
Visualizations
References
Best practices for handling and disposal of Murizatoclax
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Murizatoclax. It includes best practices for handling and disposal, troubleshooting guides for common experimental issues, and frequently asked questions.
Best Practices for Handling and Disposal of this compound
This compound is a potent research compound and should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling cytotoxic and hazardous compounds.[1][2][3] Users should always consult the manufacturer-provided SDS if available and adhere to their institution's safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Always wear two pairs of chemotherapy-rated nitrile or latex gloves.[4] Change gloves immediately if they become contaminated, torn, or punctured.
-
Lab Coat: A disposable, fluid-resistant lab coat should be worn over personal clothing.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: When handling the powdered form of the compound or if there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection is recommended.
Handling Procedures:
-
Designated Area: All handling of this compound, including weighing, reconstitution, and addition to cell cultures, should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Weighing: To prevent inhalation of the powder, weigh this compound in a fume hood or a containment ventilated enclosure.
-
Reconstitution: Reconstitute the compound by slowly adding the solvent to the vial to avoid splashing.
-
Spills: In the event of a spill, immediately alert others in the area. The spill should be cleaned up by trained personnel using a spill kit designed for cytotoxic compounds. The area should be decontaminated according to institutional protocols.
Disposal:
-
Waste Streams: All materials that have come into contact with this compound, including pipette tips, tubes, vials, gloves, and lab coats, should be disposed of as hazardous or cytotoxic waste in clearly labeled, sealed containers.
-
Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed waste container and disposed of according to institutional and local regulations for chemical waste. Do not pour this compound solutions down the drain.
-
Sharps: Needles and other sharps contaminated with this compound should be placed in a puncture-resistant sharps container labeled for cytotoxic waste.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments with this compound.
Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates | - Inaccurate pipetting- Uneven cell seeding- Edge effects in multi-well plates | - Use calibrated pipettes and proper pipetting technique.- Ensure a single-cell suspension before seeding and mix gently before plating.- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| Lower than expected potency (high IC50) | - Compound degradation- Cell line resistance- Sub-optimal assay conditions | - Prepare fresh stock solutions of this compound regularly and store them as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.- Confirm the MCL-1 dependency of your cell line. Some cell lines may have intrinsic resistance or develop resistance over time.- Optimize assay parameters such as cell seeding density and incubation time with the compound. |
| "U-shaped" dose-response curve | - Off-target effects at high concentrations- Compound precipitation | - Test a wider range of concentrations to better define the dose-response curve.- Check the solubility of this compound in your culture medium at the highest concentrations used. If precipitation is observed, consider using a different solvent or lowering the maximum concentration. |
Difficulties with Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Troubleshooting Steps |
| High background of Annexin V positive cells in the negative control | - Over-trypsinization- Mechanical stress during cell handling | - Use a gentle dissociation reagent like Accutase or reduce the trypsinization time.- Handle cells gently during washing and centrifugation steps. |
| Low percentage of apoptotic cells after treatment | - Insufficient drug concentration or incubation time- Apoptosis peak has already passed | - Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your cell line.- Analyze cells at earlier time points after treatment. |
| High percentage of necrotic (Annexin V+/PI+) cells | - High drug concentration leading to rapid cell death- Late-stage apoptosis | - Use a lower concentration of this compound to induce a more controlled apoptotic response.- Analyze cells at an earlier time point to capture the early apoptotic population (Annexin V+/PI-). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that prevents programmed cell death (apoptosis). By binding to and inhibiting MCL-1, this compound allows pro-apoptotic proteins like BAK and BAX to become active, leading to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.
Q2: How should I prepare a stock solution of this compound?
A2: The solubility of this compound may vary depending on the supplier. It is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). Refer to the manufacturer's data sheet for specific instructions on solubility and storage. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experimental wells is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Q3: Which cell lines are sensitive to this compound?
A3: Cell lines that are highly dependent on MCL-1 for survival are expected to be sensitive to this compound. This dependency can be determined through various methods, including genetic knockdown (e.g., siRNA or CRISPR) of MCL-1 or by performing BH3 profiling. Sensitivity to this compound can vary significantly across different cancer types and even between cell lines of the same cancer type.
Q4: What are the potential mechanisms of resistance to this compound?
A4: Resistance to this compound can arise through several mechanisms, including:
-
Upregulation of other anti-apoptotic proteins: Increased expression of other BCL-2 family members like BCL-2 or BCL-xL can compensate for the inhibition of MCL-1.
-
Mutations in the MCL-1 binding site: Alterations in the protein structure of MCL-1 can prevent this compound from binding effectively.
-
Activation of pro-survival signaling pathways: Pathways such as the PI3K/AKT or MAPK pathways can promote cell survival and counteract the pro-apoptotic effects of this compound.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
Validation & Comparative
Validating the On-Target Effects of Murizatoclax: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Murizatoclax (AMG-397), a potent and selective MCL-1 inhibitor, with other BCL-2 family inhibitors. We delve into the genetic approaches used to validate the on-target effects of these compounds and present supporting experimental data to offer a clear perspective on their performance.
Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy. Consequently, MCL-1 has emerged as a critical therapeutic target. This compound is a clinical-stage, orally bioavailable small molecule designed to specifically inhibit MCL-1, thereby restoring the natural process of apoptosis in cancer cells.
Comparative Analysis of MCL-1 Inhibitors
The efficacy of BH3 mimetics like this compound is contingent on their specific and potent inhibition of their target protein. The following tables summarize key in vitro performance metrics for this compound and other notable MCL-1 inhibitors.
| Inhibitor | Target | Binding Affinity (Ki) | Cell Viability (IC50) in MCL-1 Dependent Cell Lines |
| This compound (AMG-397) | MCL-1 | 15 pM[1][2] | OPM2 (Multiple Myeloma): 50 nM[1][2] |
| Tapotoclax (AMG-176) | MCL-1 | ~130 pM | OPM-2 (Multiple Myeloma): 38 nM, MOLM-13 (AML): 11 nM |
| S63845 | MCL-1 | <1.1 nM | MOLM-13 (AML): 16 nM, H929 (Multiple Myeloma): 30 nM |
| AZD5991 | MCL-1 | 0.17 nM (Kd) | MOLP-8 (Multiple Myeloma): 1.5 nM, MV4-11 (AML): 3.1 nM |
Genetic Validation of On-Target Effects
Genetic approaches, particularly CRISPR-Cas9 mediated gene editing, are the gold standard for validating that the cytotoxic effects of a drug are due to the inhibition of its intended target. The fundamental principle is to compare the drug's effect on cells that have the target gene with cells where the target gene has been knocked out.
Experimental Workflow: CRISPR-Cas9 Validation
The following diagram illustrates a typical workflow for validating the on-target effects of an MCL-1 inhibitor using CRISPR-Cas9 technology.
A key study demonstrated that in BAX/BAK double knockout cells, which are deficient in the core apoptotic machinery, the effects of the MCL-1 inhibitor AM-8621 (a related analogue to AMG-176) on cell viability were abrogated, providing strong evidence for on-target activity[3]. While direct comparative data for this compound in an isogenic MCL-1 knockout model was not publicly available at the time of this guide, the pronounced potency in MCL-1 dependent cell lines strongly suggests a similar on-target mechanism.
Mechanism of Action: The Intrinsic Apoptosis Pathway
This compound functions by mimicking the action of pro-apoptotic BH3-only proteins. It binds with high affinity to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins like BIM. This frees up BIM to activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.
Preclinical studies have shown that this compound potently disrupts the interaction between MCL-1 and BIM in cells[1][2]. Furthermore, treatment of MCL-1 dependent multiple myeloma cells (OPM2) with this compound led to a rapid increase in caspase-3/7 activity within one hour[1][2].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to validate the on-target effects of MCL-1 inhibitors.
CRISPR-Cas9 Mediated Knockout of MCL-1
-
sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the MCL1 gene using a publicly available tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Produce lentiviral particles by transfecting HEK293T cells with the sgRNA-Cas9 plasmid and packaging plasmids. Transduce the target cancer cell line with the lentiviral particles.
-
Selection and Clonal Isolation: Select for transduced cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Knockout Validation: Expand individual clones and validate MCL-1 knockout by Western blot analysis to confirm the absence of the MCL-1 protein. Further confirm the gene edit by Sanger sequencing of the targeted genomic region.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed both wild-type and MCL-1 knockout cells in 96-well opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other MCL-1 inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure: Equilibrate the plates to room temperature. Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal[1].
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic model.
Apoptosis Assay (Caspase-Glo® 3/7)
-
Cell Seeding and Treatment: Seed cells in 96-well opaque-walled plates and treat with the test compounds as described for the cell viability assay.
-
Incubation: Incubate for a shorter duration appropriate for detecting early apoptosis (e.g., 6-24 hours).
-
Assay Procedure: Equilibrate the plates to room temperature. Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature[2].
-
Data Acquisition: Measure luminescence, which is proportional to the amount of active caspase-3 and -7.
-
Data Analysis: Express results as fold-change in caspase activity relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for MCL-1/BIM Interaction
-
Cell Treatment and Lysis: Treat MCL-1 dependent cells with this compound or a vehicle control for a short period (e.g., 4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for MCL-1 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against MCL-1 and BIM to detect the co-immunoprecipitated BIM.
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor with promising preclinical activity in hematological cancer models. While direct comparative studies using isogenic MCL-1 knockout cell lines are not yet widely published for this compound, the available data on its mechanism of action and its potent effects in MCL-1 dependent cells strongly support its on-target activity. The genetic and biochemical assays outlined in this guide provide a robust framework for the continued evaluation and comparison of this compound and other emerging BCL-2 family inhibitors, which is essential for their successful clinical development and application in precision oncology.
References
Murizatoclax: A Comparative Analysis of a Potent MCL-1 Inhibitor in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer activity of Murizatoclax (AMG 397), a highly potent and selective MCL-1 inhibitor. Through a detailed comparison with other MCL-1 inhibitors and relevant targeted therapies, this document aims to provide an objective assessment of this compound's preclinical performance. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of the underlying biological pathways and experimental processes.
Introduction to this compound and MCL-1 Inhibition
Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key survival mechanism for many cancer cells and a well-documented driver of resistance to various cancer therapies, including the BCL-2 inhibitor venetoclax. This compound is an orally bioavailable small molecule that selectively binds to the BH3-binding groove of MCL-1 with high affinity, thereby neutralizing its pro-survival function and triggering apoptosis in cancer cells dependent on MCL-1 for survival.[1]
Comparative In Vitro Activity of MCL-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable MCL-1 inhibitors against various cancer cell lines, primarily from hematological malignancies. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics for evaluating the potency of these compounds.
| Compound | Target | Cancer Cell Line | Assay Type | IC50 / Ki | Reference |
| This compound (AMG 397) | MCL-1 | OPM-2 (Multiple Myeloma) | Cell Viability (CellTiter-Glo) | IC50: 70 nM | [1] |
| This compound (AMG 397) | MCL-1 | - | Biochemical Assay | Ki: 15 pM | [1] |
| AZD5991 | MCL-1 | MOLP-8 (AML) | Caspase Activity | EC50: 33 nM | [2] |
| AZD5991 | MCL-1 | MV4;11 (AML) | Caspase Activity | EC50: 24 nM | [2] |
| AMG 176 | MCL-1 | B-cell Lymphoma Lines | Cell Viability | IC50: 0.21 µM - 19.45 µM | [3] |
| S64315 (MIK665) | MCL-1 | Various AML Primary Samples | - | - | [4] |
Comparative In Vivo Efficacy in Preclinical Cancer Models
The antitumor activity of this compound and alternative MCL-1 inhibitors has been evaluated in various xenograft and orthotopic models of hematological cancers. The following table summarizes key findings from these in vivo studies.
| Compound | Cancer Model | Dosing Schedule | Key Efficacy Readout | Outcome | Reference |
| This compound (AMG 397) | OPM-2 (Multiple Myeloma) Xenograft | 25 or 50 mg/kg, p.o., once or twice weekly | Tumor Regression | Significant tumor regression; 9/10 mice tumor-free at 50 mg/kg | [5] |
| This compound (AMG 397) | MOLM-13 (AML) Orthotopic | 10, 30, 60 mg/kg, p.o., twice weekly | Tumor Growth Inhibition (TGI) / Regression | 10 mg/kg: 47% TGI; 30 mg/kg: 99% TGI; 60 mg/kg: 75% regression | [6] |
| This compound (AMG 397) + Venetoclax | MOLM-13 (AML) Orthotopic | 10 mg/kg this compound (p.o., twice weekly) + 50 mg/kg Venetoclax (p.o., daily) | Tumor Regression | 45% regression | [6] |
| AZD5991 | Multiple Myeloma & AML Xenograft Models | Single tolerated dose | Tumor Regression | Complete tumor regression | [7][8] |
| AMG 176 | AML Orthotopic Model | 30 or 60 mg/kg, twice weekly | Tumor Burden Reduction | Dose-dependent reduction in tumor burden | [9] |
| AMG 176 + Venetoclax | Human MCL-1 Knock-in Mouse Model | 30 mg/kg AMG 176 (twice weekly) + 50 mg/kg Venetoclax (daily) | B-cell and Monocyte Reduction | Significant decrease in peripheral blood B-cells and monocytes | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General workflow for in vivo efficacy studies of this compound.
Detailed Experimental Protocols
In Vitro Cell Viability (IC50 Determination) via MTT Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: A serial dilution of this compound or comparator compounds is prepared. The cell culture medium is replaced with medium containing the various concentrations of the test compounds. Control wells receive vehicle-only medium.[10]
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[10]
-
IC50 Calculation: The absorbance values are normalized to the vehicle control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.[12]
In Vivo Tumor Xenograft Model
-
Cell Culture and Implantation: Human cancer cells (e.g., OPM-2, MOLM-13) are cultured under standard conditions. A specific number of cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously or orthotopically injected into immunocompromised mice (e.g., NSG mice).[13]
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2. Animal body weights are also monitored as a measure of toxicity.[13]
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound, comparator drugs, or vehicle control are administered according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).[13]
-
Efficacy Evaluation: Tumor volumes and body weights continue to be monitored throughout the study. The primary endpoints are typically tumor growth inhibition (TGI) or tumor regression compared to the vehicle control group. Survival studies may also be conducted, where the endpoint is a predetermined tumor volume or a decline in animal health.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects (e.g., cleavage of caspase-3).[9]
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Cells or tumor tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, MCL-1, BCL-2).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of target proteins is typically normalized to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis induction.[14][15]
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a highly potent and orally bioavailable MCL-1 inhibitor with significant anti-cancer activity in various hematological cancer models. Its ability to induce tumor regression as a single agent and in combination with the BCL-2 inhibitor venetoclax highlights its potential as a promising therapeutic agent. The comparative data suggest that this compound's potency and efficacy are comparable to or exceed that of other MCL-1 inhibitors in clinical development. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of MCL-1-dependent cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD5991 [openinnovation.astrazeneca.com]
- 3. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - this compound (AMG 397) - LARVOL VERI [veri.larvol.com]
- 7. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo AML xenograft models. [bio-protocol.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Murizatoclax in Combination with Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, targeting apoptosis pathways has emerged as a promising strategy to overcome cancer cell resistance. Murizatoclax (AMG-397), a potent and selective inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), stands at the forefront of this approach. Mcl-1, an anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family, is frequently overexpressed in various malignancies, contributing to tumor survival and resistance to conventional therapies. This guide provides a comprehensive comparison of the preclinical data supporting the synergistic effects of this compound with standard chemotherapy agents, offering insights into its therapeutic potential and underlying mechanisms of action.
Mechanism of Action: Restoring the Apoptotic Balance
This compound functions by binding with high affinity to the BH3-binding groove of the Mcl-1 protein. This action displaces pro-apoptotic proteins like BIM, which are normally sequestered by Mcl-1. The release of these pro-apoptotic effectors triggers the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death (apoptosis).[1][2]
Standard chemotherapy agents, such as cytarabine, doxorubicin, and paclitaxel, induce DNA damage and mitotic stress, which in turn activate intrinsic apoptotic signals. However, cancer cells can evade this induced apoptosis through the overexpression of anti-apoptotic proteins like Mcl-1. By inhibiting Mcl-1, this compound is hypothesized to lower the threshold for apoptosis induction by chemotherapy, leading to a synergistic anti-tumor effect.
Preclinical Evidence of Synergistic Activity
While direct, peer-reviewed studies detailing the synergistic effects of this compound with standard chemotherapy agents are limited in the public domain, the strong preclinical rationale has been established through studies with other Mcl-1 inhibitors and BCL-2 family inhibitors. The available preclinical data for this compound, primarily in combination with the BCL-2 inhibitor venetoclax, demonstrates its potent anti-tumor activity and provides a basis for exploring its synergy with chemotherapy.
In Vitro Studies
Preclinical evaluations have shown that this compound (AMG-397) exhibits potent single-agent activity in various hematologic cancer cell lines. For instance, in the OPM2 multiple myeloma cell line, which is dependent on Mcl-1 for survival, this compound induced a time-dependent decrease in cell viability with a half-maximal inhibitory concentration (IC50) of 50 nM after 24 hours of exposure.[1][3] This potent single-agent activity lays the groundwork for combination studies.
In Vivo Studies
In animal models, this compound has demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination.
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Treatment | Dosing Schedule | Outcome | Reference |
| OPM2 Multiple Myeloma Xenograft | This compound (25 or 50 mg/kg) | Once or twice weekly | Significant tumor regressions; 9 out of 10 mice tumor-free at the end of the study in both 50 mg/kg groups. | [1] |
| MOLM-13 Orthotopic AML Model | This compound (10, 30, and 60 mg/kg) | Twice weekly | 47% Tumor Growth Inhibition (TGI), 99% TGI, and 75% regression, respectively. | [1][3] |
| MOLM-13 Orthotopic AML Model | This compound (10 mg/kg) + Venetoclax (50 mg/kg) | This compound twice weekly, Venetoclax daily | 45% tumor regression. | [1][3][4] |
These in vivo results underscore the potent anti-leukemic activity of this compound and its potential for combination therapies. The significant tumor regression observed in these models provides a strong rationale for investigating its synergy with standard-of-care chemotherapies in similar preclinical settings.
Signaling Pathways and Experimental Workflows
The interplay between this compound and chemotherapy-induced signaling pathways is crucial for their synergistic effect. The following diagrams illustrate the core mechanisms and a typical experimental workflow for evaluating such combinations.
Detailed Experimental Protocols
While specific protocols for this compound combination studies with standard chemotherapy are not publicly available, the following are standard methodologies used in preclinical synergy studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapeutic agent, and their combination at a constant ratio for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine IC50 values and calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, and their combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., 5-10 x 10^6 cells) into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, combination). Administer drugs according to a predetermined schedule and route.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors reach a predetermined endpoint size or for a specified duration. Euthanize mice and collect tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine significant differences between treatment groups. Calculate Tumor Growth Inhibition (TGI).
Conclusion and Future Directions
This compound is a promising Mcl-1 inhibitor with demonstrated potent single-agent and combination activity in preclinical models of hematologic malignancies. While direct evidence of synergy with standard chemotherapy agents is still emerging, the strong mechanistic rationale suggests that such combinations could be highly effective. The provided preclinical data, although primarily with venetoclax, highlights the significant anti-tumor potential of this compound.
Future preclinical studies should focus on generating robust data for this compound in combination with a panel of standard chemotherapy agents across a broader range of cancer types, including solid tumors. Quantitative synergy analysis and detailed investigation of the underlying molecular mechanisms will be crucial for guiding the clinical development of these promising combination therapies. It is also important to consider the previously reported cardiac toxicity associated with this compound in the design of future clinical trials.
References
Murizatoclax (AMG 397): A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Murizatoclax (AMG 397), a potent and orally bioavailable selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] The data presented is intended to offer an objective overview of this compound's performance, with comparisons to other relevant Bcl-2 family inhibitors, supported by available experimental data.
Executive Summary
This compound (AMG 397) has demonstrated high potency in preclinical studies, effectively inducing apoptosis in MCL-1 dependent cancer cell lines and leading to significant tumor regression in xenograft models.[3][4] As an orally administered agent, it offered a potential advantage over intravenously delivered MCL-1 inhibitors.[3][4] However, its clinical development was halted due to a cardiac toxicity safety signal, a critical consideration for its future therapeutic potential. This guide summarizes the key efficacy data for this compound and provides context by comparison with its precursor, AMG 176, and the Bcl-2 inhibitor, Venetoclax.
Data Presentation
In Vitro Efficacy of this compound (AMG 397)
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Ki) | 15 pM | Purified MCL-1 protein | Demonstrates very high affinity for its target.[3][4] |
| IC50 (Viability) | 50 nM | OPM2 (Multiple Myeloma) | Represents the concentration needed to inhibit the growth of 50% of the cancer cells after 24 hours of exposure.[3][4] |
| Mechanism of Action | Disruption of MCL-1/BIM interaction | OPM2 cells | Leads to the activation of the intrinsic apoptotic pathway.[2][3] |
| Downstream Effects | Increased Caspase-3/7 activity | OPM2 cells | A key indicator of apoptosis, observed within one hour of treatment.[2][3][4] |
In Vivo Efficacy of this compound (AMG 397)
| Xenograft Model | Dosing Schedule | Outcome |
| OPM2 (Multiple Myeloma) | 25 or 50 mg/kg, once or twice weekly (oral) | Significant tumor regressions. At 50 mg/kg, 9 out of 10 mice were tumor-free at the end of the study.[3][4] |
| MOLM-13 (AML) | 10 mg/kg, twice weekly (oral) | 47% Tumor Growth Inhibition (TGI).[3][4] |
| MOLM-13 (AML) | 30 mg/kg, twice weekly (oral) | 99% Tumor Growth Inhibition (TGI).[3][4] |
| MOLM-13 (AML) | 60 mg/kg, twice weekly (oral) | 75% tumor regression.[3][4] |
| MOLM-13 (AML) Combination | 10 mg/kg AMG 397 (twice weekly) + 50 mg/kg Venetoclax (daily) | 45% tumor regression.[3][4] |
Comparative Analysis
This compound (AMG 397) was developed as a successor to AMG 176, with improvements in both potency and pharmacokinetic properties, allowing for oral administration.[1][3] While direct head-to-head efficacy data is limited in the public domain, the picomolar binding affinity of AMG 397 suggests a higher potency than its predecessor.
Compared to the Bcl-2 inhibitor Venetoclax, this compound targets a different anti-apoptotic protein, MCL-1. This is significant as MCL-1 is a known resistance mechanism to Venetoclax.[1] The combination study in the MOLM-13 model, which showed tumor regression, highlights the potential for synergistic effects by targeting both Bcl-2 and MCL-1.[3][4]
Experimental Protocols
In Vitro Viability Assay (General Protocol)
A common method for assessing the effect of a compound on cell viability is the use of a luminescent cell viability assay, such as CellTiter-Glo®.
-
Cell Seeding: Cancer cell lines (e.g., OPM2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Lysis and Luminescence Reading: A reagent containing a thermostable luciferase is added to the wells, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a plate reader, and the IC50 value is calculated by plotting the percentage of viable cells against the drug concentration.
Caspase-3/7 Activity Assay (General Protocol)
To measure apoptosis, a Caspase-Glo® 3/7 Assay is frequently employed.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with this compound or a control.
-
Reagent Addition: A luminogenic substrate for activated caspases-3 and -7 is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for cleavage of the substrate by activated caspases.
-
Luminescence Measurement: The resulting luminescent signal, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.
Xenograft Tumor Models (General Protocol)
-
Cell Implantation: A specific number of cancer cells (e.g., 10^6 OPM2 cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[5][6]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.[5][7]
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally according to the specified dosing schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Tumor growth inhibition (TGI) or regression is calculated based on the changes in tumor volume compared to the control group. Bodyweight and general health of the mice are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for analysis of biomarkers such as activated BAK and cleaved Caspase-3 to confirm the drug's on-target effect.
Mandatory Visualizations
Caption: this compound inhibits MCL-1, leading to apoptosis.
Caption: Workflow for correlating in vitro to in vivo efficacy.
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. OPM2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
Independent Verification of Murizatoclax: A Comparative Analysis of MCL-1 Inhibitors in Oncology Research
For Immediate Release
A detailed review of the preclinical and clinical research surrounding Murizatoclax (AMG 397), a potent and selective MCL-1 inhibitor, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis with other MCL-1 inhibitors, highlighting key performance data, experimental methodologies, and the critical challenge of cardiotoxicity that has faced this class of therapeutic agents.
This compound (AMG 397) emerged as a promising orally bioavailable small molecule designed to target Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein frequently overexpressed in various cancers and implicated in therapeutic resistance.[1] Preclinical studies demonstrated its high affinity for MCL-1 and potent anti-tumor activity in hematologic malignancy models.[2][3] However, the clinical development of this compound, along with other MCL-1 inhibitors, has been significantly hampered by safety concerns, primarily cardiotoxicity.[4][5][6] This guide aims to provide an objective comparison of the published research findings on this compound and its alternatives, offering valuable insights for the scientific community.
Comparative Performance of MCL-1 Inhibitors
The following tables summarize the available quantitative data for this compound and other notable MCL-1 inhibitors.
| Compound | Target | Binding Affinity (Ki) | Company | Key Preclinical Findings | Clinical Status |
| This compound (AMG 397) | MCL-1 | 15 pM[2] | Amgen | Potent disruption of MCL-1/BIM interaction; significant tumor regression in multiple myeloma and AML xenograft models.[2][3] | Phase 1 (NCT03910636) - FDA Clinical Hold due to cardiac toxicity signal .[4][5] |
| AMG 176 | MCL-1 | 0.06 nM[7] | Amgen | Orally bioavailable; induced rapid apoptosis in hematologic cancer models. | Phase 1 - Voluntarily halted due to cardiac safety signal .[4][6] |
| AZD5991 | MCL-1 | <0.0031 µmol/L (IC50)[8] | AstraZeneca | Potent and selective; showed anti-tumor activity in preclinical models.[8] | Phase 1 - Terminated due to high incidence of troponin elevation .[8][9][10][11] |
| MIK665 (S64315) | MCL-1 | 0.048 nM[12] | Novartis/ Servier | Strong synergistic antitumor activity with Bcl-2 inhibitors in vitro and in vivo.[12][13][14] | Phase 1/2 (NCT02979366, NCT02992483) - Ongoing, but with noted safety monitoring.[12][15][16] |
Experimental Protocols
Detailed experimental methodologies are crucial for the independent verification of research findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Binding Affinity Assay
-
Objective: To determine the binding affinity of this compound to the MCL-1 protein.
-
Methodology: A competitive binding assay was utilized, likely employing a fluorescently labeled BH3 peptide known to bind to the BH3-binding groove of MCL-1. Increasing concentrations of this compound were introduced to compete with the labeled peptide. The displacement of the fluorescent peptide was measured to calculate the inhibition constant (Ki).[2]
Cellular Mechanism of Action Assay
-
Objective: To confirm that this compound disrupts the interaction between MCL-1 and the pro-apoptotic protein BIM in a cellular context.
-
Methodology: Co-immunoprecipitation (Co-IP) is a standard method for this type of analysis. OPM2 multiple myeloma cells, which are dependent on MCL-1 for survival, were likely treated with this compound. Cell lysates were then subjected to immunoprecipitation using an antibody against MCL-1, followed by Western blotting to detect the amount of co-precipitated BIM. A reduction in the BIM signal in the this compound-treated samples would indicate a disruption of the MCL-1/BIM complex.[2]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in animal models.
-
Methodology: Human multiple myeloma (OPM2) or acute myeloid leukemia (MOLM-13) cells were implanted into immunodeficient mice.[2][3] Once tumors were established, mice were treated with this compound via oral gavage. Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors could be excised for pharmacodynamic analysis, such as measuring levels of apoptosis markers like cleaved Caspase-3 and cleaved PARP by Western blot or immunohistochemistry.[2][3]
Signaling Pathways and Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound.
Caption: this compound Research and Development Workflow.
Conclusion and Future Perspectives
The journey of this compound and other MCL-1 inhibitors underscores a critical challenge in modern oncology drug development: balancing potent efficacy with a manageable safety profile. The preclinical data for this compound were highly encouraging, demonstrating its potential to address a significant unmet need in the treatment of hematologic malignancies. However, the emergence of cardiac toxicity in early clinical trials led to the cessation of its development.[4][5][6]
For researchers and drug developers, the experience with this compound provides several key takeaways. Firstly, it validates MCL-1 as a legitimate and potent therapeutic target. Secondly, it highlights the urgent need for a deeper understanding of the on-target and off-target toxicities associated with MCL-1 inhibition. Future research in this area should focus on developing strategies to mitigate these toxicities, potentially through the design of next-generation inhibitors with improved safety profiles, the development of combination therapies that allow for lower, less toxic doses of MCL-1 inhibitors, or the identification of predictive biomarkers to select patients who are less likely to experience adverse cardiac events.
The comprehensive data presented in this guide serves as a valuable resource for the scientific community to build upon past research and navigate the future development of this important class of anti-cancer agents.
References
- 1. News - this compound (AMG 397) - LARVOL VERI [veri.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. FDA Places Trials of MCL-1 Inhibitor on Clinical Hold | ASH Clinical News | American Society of Hematology [ashpublications.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Advancements in MCL1 Inhibition: The Emergence of AMG 397 as an Oral Therapeutic [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. P579: SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PRELIMINARY ANTITUMOR ACTIVITY OF AZD5991 IN RELAPSED/ REFRACTORY HEMATOLOGIC MALIGNANCIES: A PHASE 1 FIRST-IN-HUMAN STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Phase I/II Trial of S64315 Plus Azacitidine in Acute Myeloid Leukaemia [clinicaltrials.servier.com]
- 16. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Handling Guide for Murizatoclax (AMG-397)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Murizatoclax (also known as AMG-397). Given the absence of a publicly available, specific Material Safety Data Sheet (MSDS) for this compound, this information is based on established best practices for handling potent, cytotoxic compounds and should be supplemented by a thorough, institution-specific risk assessment. A critical safety concern identified in clinical trials for AMG-397 is a potential for cardiac toxicity, necessitating careful handling to minimize any possible exposure.
Personal Protective Equipment (PPE)
All personnel handling this compound in solid (powder) or liquid (solution) form must adhere to the following PPE requirements. These are based on guidelines for handling hazardous drugs to minimize exposure through inhalation, skin contact, or absorption.[1][2][3][4]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[3] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from splashes, aerosols, and airborne particles. |
| Face Protection | A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides a barrier to protect the entire face from splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form of this compound outside of a containment device.[3] | Prevents inhalation of aerosolized powder. |
Emergency Exposure Protocols
In the event of accidental exposure to this compound, immediate action is critical. The following procedures should be followed without delay.
| Exposure Route | Immediate Action | Follow-up Procedure |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. | Seek immediate medical attention. Provide details of the exposure, including the compound name (this compound/AMG-397). |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air. | If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. | Seek immediate medical attention. |
Handling and Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound, from receipt of the compound to the disposal of waste. This workflow is designed to ensure minimal exposure and maintain a safe laboratory environment.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
-
Waste Categorization : All waste generated from handling this compound should be classified as hazardous chemotherapy waste. It is crucial to distinguish between trace and bulk contaminated waste as disposal requirements may differ.
-
Trace Waste : Includes items with residual amounts of this compound (e.g., empty vials, used gloves, gowns, bench paper). These should be disposed of in designated yellow chemotherapy waste containers.
-
Bulk Waste : Includes unused or expired this compound, grossly contaminated materials, and spill cleanup debris. This waste must be disposed of in black hazardous waste containers.
-
-
Sharps : All needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant, clearly labeled chemotherapy sharps container.
-
Decontamination : All surfaces and equipment that have come into contact with this compound should be decontaminated. A solution of bleach followed by a neutralizing agent (such as sodium thiosulfate) is a common practice, but institutional guidelines should be followed.
-
Final Disposal : All this compound waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Incineration is the required method for chemotherapy waste.
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel receive training on these procedures and that a compound-specific risk assessment is performed before any work begins. Always refer to your institution's specific safety protocols and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
